Endophenazine B
Description
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Properties
CAS No. |
479415-40-2 |
|---|---|
Molecular Formula |
C₁₉H₁₈N₂O₃ |
Molecular Weight |
322.36 |
Synonyms |
5,7-Dihydro-5-methyl-9-(3-methyl-2-buten-1-yl)-7-oxo-1-phenazinecarboxylic Acid |
Origin of Product |
United States |
Foundational & Exploratory
Endophenazine B chemical structure and properties
This technical guide provides a comprehensive analysis of Endophenazine B , a prenylated phenazine derivative produced by Streptomyces species. It synthesizes structural data, biosynthetic pathways, and pharmacological properties into a validated resource for drug discovery professionals.
Structural Elucidation, Physicochemical Profile, and Therapeutic Potential
Executive Summary
Endophenazine B (C₁₉H₁₈N₂O₃) is a bioactive secondary metabolite belonging to the prenylated phenazine class. Distinguished by an N-methylated phenazin-7-one core and a C-prenyl appendage, it exhibits a dual pharmacological profile with significant antimicrobial activity against Gram-positive pathogens (including MRSA) and moderate cytotoxicity against human cancer cell lines. This guide details its chemical architecture, biosynthetic logic, and validated isolation protocols.
Chemical Architecture & Structural Elucidation
Endophenazine B represents a structural evolution of the phenazine-1-carboxylic acid (PCA) scaffold. Unlike simple phenazines, it features a "dihydro" quinoid system stabilized by N-methylation, imparting unique redox properties essential for its biological activity.
1.1 Structural Definition
-
IUPAC Name: 5-methyl-9-(3-methylbut-2-en-1-yl)-7-oxo-5,7-dihydrophenazine-1-carboxylic acid[1]
-
Core Scaffold: Phenazin-7-one (Quinone imine type)
-
Key Substituents:
-
C-1: Carboxylic acid (-COOH) – Critical for solubility and binding.
-
N-5: Methyl group (-CH₃) – Stabilizes the quinoid resonance.
-
C-7: Carbonyl (Oxo) group – Redox-active center.
-
C-9: Dimethylallyl (prenyl) group – Enhances lipophilicity and membrane permeability.
-
1.2 Physicochemical Profile
| Property | Value / Description |
| Molecular Formula | C₁₉H₁₈N₂O₃ |
| Molecular Weight | 322.36 g/mol |
| Appearance | Yellow to Orange amorphous solid |
| Solubility | Soluble in DMSO, MeOH, CHCl₃; Poorly soluble in H₂O |
| UV | ~255, 365, 516 nm (Characteristic of phenazinones) |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |
| LogP (Predicted) | ~3.1 (Moderate lipophilicity) |
Biosynthesis & Production Logic[3]
The biosynthesis of Endophenazine B occurs via the shikimate pathway, diverging at chorismic acid to form the phenazine core, followed by late-stage tailoring (prenylation and methylation).
2.1 Biosynthetic Pathway
The ppz gene cluster in Streptomyces anulatus governs this pathway. The key enzymatic step is the C-prenylation of the phenazine core by PpzP , a soluble prenyltransferase of the ABBA family, followed by N-methylation (likely by PpzM ) and oxidation.
Figure 1: Biosynthetic logic of Endophenazine B from primary metabolic precursors.
Pharmacological Profile[4][5][6]
Endophenazine B functions primarily as a redox-active agent and DNA intercalator. Its lipophilic prenyl tail facilitates entry into bacterial membranes and eukaryotic cells.
3.1 Antimicrobial Activity
The compound exhibits potent bacteriostatic and bactericidal effects, particularly against Gram-positive bacteria. The mechanism involves the generation of Reactive Oxygen Species (ROS) via redox cycling of the quinoid core.
| Target Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 8 – 32 |
| S. aureus (MRSA) | Clinical Isolate | 16 – 32 |
| Bacillus subtilis | Laboratory Strain | 4 – 16 |
| Escherichia coli | Gram-Negative | >64 (Inactive) |
3.2 Anticancer & Cytotoxicity
Cytotoxicity is observed in human cancer cell lines, likely driven by DNA intercalation and mitochondrial disruption.
-
HeLa (Cervical): IC₅₀ ~30.4 µg/mL[2]
-
HepG2 (Liver): IC₅₀ ~78.3 µg/mL[2]
-
MDA-MB-231 (Breast): IC₅₀ ~23.4 µg/mL[2]
-
Note: Moderate toxicity to non-cancerous Vero cells (IC₅₀ >300 µg/mL) suggests a therapeutic window.[2][3]
Experimental Protocols
4.1 Isolation from Streptomyces anulatus
This protocol ensures high-purity isolation suitable for structural characterization and bioassays.
Reagents: Ethyl Acetate (EtOAc), Dichloromethane (CH₂Cl₂), Methanol (MeOH), Silica Gel 60.
-
Fermentation: Cultivate S. anulatus in ISP-2 medium (28°C, 7 days, 180 rpm).
-
Extraction:
-
Centrifuge broth (4000 rpm, 20 min) to separate mycelia from supernatant.
-
Extract supernatant with EtOAc (1:1 v/v) x3.
-
Extract mycelia with Acetone/MeOH, evaporate, and partition residue between water and EtOAc.
-
Combine organic phases and dry over anhydrous Na₂SO₄.
-
-
Fractionation (Silica Gel):
-
Load crude extract onto a Silica Gel 60 column.
-
Elute with a gradient of CH₂Cl₂ : MeOH (100:0 → 90:10).
-
Endophenazine B typically elutes at 5-10% MeOH .
-
-
Purification (HPLC):
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).
-
Mobile Phase: Gradient MeOH : H₂O (0.1% Formic Acid) from 50% to 100% MeOH over 20 min.
-
Detection: UV at 254 nm and 365 nm.
-
Figure 2: Extraction and purification workflow for Endophenazine B.
4.2 Spectroscopic Characterization (Validation)
To confirm the identity of Endophenazine B, compare experimental data with these standard values:
-
¹H NMR (400 MHz, CDCl₃):
- 8.01 (dd, H-6/H-9 region)
- 3.79 (s, 3H, N-Me ) – Diagnostic peak for Endophenazine B vs A.
- 5.20 (t, 1H, Prenyl-CH)
- 3.50 (d, 2H, Prenyl-CH₂)
- 1.70/1.80 (s, 6H, Prenyl-CH₃)
-
MS (ESI+):
323.14 (Calcd for C₁₉H₁₉N₂O₃).
Future Outlook
Endophenazine B serves as a promising lead scaffold. Its "dihydro" phenazine core offers a unique redox potential compared to fully aromatic phenazines like pyocyanin. Future development should focus on:
-
SAR Studies: Modifying the C-9 prenyl chain to optimize lipophilicity and reduce toxicity to non-cancerous cells.
-
Combination Therapy: Investigating synergy with standard antibiotics (e.g., vancomycin) to combat resistant S. aureus strains.
References
-
Gebhardt, K., et al. (2002). Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus.[4] I. Taxonomy, fermentation, isolation and biological activities.[2] The Journal of Antibiotics, 55(9), 794-800. Link
-
Krastel, P., et al. (2002). Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. II.[4] Structure elucidation. The Journal of Antibiotics, 55(9), 801-806.[4] Link
-
Saleh, O., et al. (2012). Mutational analysis of a phenazine biosynthetic gene cluster in Streptomyces anulatus 9663. Beilstein Journal of Organic Chemistry, 8, 501-509. Link
-
PubChem Compound Summary. Endophenazine B (CID 9973416). National Center for Biotechnology Information. Link
-
Cassarini, et al. (2024). Antibacterial and Anticancer Properties of Endophenazines from Streptomyces prasinus ZO16.[2][3] Pakistan Journal of Biological Sciences. Link
Sources
- 1. PhytoBank: Showing endophenazine B (PHY0063109) [phytobank.ca]
- 2. docsdrive.com [docsdrive.com]
- 3. scialert.net [scialert.net]
- 4. Endophenazines A-D, new phenazine antibiotics from the athropod associated endosymbiont Streptomyces anulatus II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Endophenazine B Biosynthesis in Streptomyces anulatus
This guide details the biosynthetic pathway, genomic architecture, and experimental characterization of Endophenazine B in Streptomyces anulatus (specifically strain 9663). It is designed for researchers investigating phenazine biochemistry, natural product biosynthesis, and drug discovery.
Executive Summary
Endophenazine B is a prenylated, N-methylated phenazine derivative produced by Streptomyces anulatus (an arthropod endosymbiont). Unlike the simple phenazines produced by Pseudomonas (e.g., phenazine-1-carboxylic acid, PCA), Endophenazine B represents a "hybrid" natural product, combining the redox-active phenazine scaffold with an isoprenoid moiety derived from the mevalonate pathway.
Therapeutic Significance: Phenazines are potent redox-active antibiotics. The prenylation (C5-isoprenoid chain) and N-methylation found in Endophenazine B significantly alter its lipophilicity and membrane permeability, enhancing its bioactivity against Gram-positive bacteria and specific fungal pathogens.
Biosynthetic Core: The pathway is defined by two critical tailoring events post-PCA synthesis:
-
C-Prenylation: Catalyzed by the ABBA-family prenyltransferase PpzP .[1]
-
N-Methylation: Catalyzed by the methyltransferase PpzM .[2]
Genomic Architecture: The ppz Cluster
The biosynthesis is directed by the ppz gene cluster (approx. 17.5 kb). A unique feature of S. anulatus is that it possesses a dedicated mevalonate pathway within the phenazine cluster to supply the isoprenoid precursor (DMAPP), bypassing the host's native MEP pathway typically used for primary metabolism.
Key Genetic Loci (Cluster ppzOS04)
| Gene | Protein Function | Mechanism / Role |
| ppzA-G | Core Phenazine Synthases | Synthesize Phenazine-1-carboxylic acid (PCA) from Chorismate. Homologous to phz operon in Pseudomonas. |
| ppzP | Prenyltransferase | Critical Step. Transfers a dimethylallyl group (DMAPP) to C-9 of 5,10-dihydro-PCA. |
| ppzM | N-Methyltransferase | Methylates the N-5 position of the phenazine ring. Essential for Endophenazine B formation. |
| ppzZ1/Z2 | Oxidoreductases | Putative flavin-dependent enzymes. Likely reduce PCA to 5,10-dihydro-PCA (the required substrate for PpzP).[3] |
| MVA Operon | Mevalonate Pathway Enzymes | mk, pmk, mdpd, ippi, etc. Generates IPP/DMAPP specifically for secondary metabolism. |
| ppzY | LysR-type Regulator | Transcriptional activator of the cluster. |
Biosynthetic Pathway Logic
The synthesis of Endophenazine B follows a strict linear logic: Core Assembly
Step 1: Core Scaffold Assembly
The shikimate pathway yields Chorismic Acid , which is converted into Phenazine-1-carboxylic acid (PCA) by the enzymes PpzE, PpzD, PpzF, PpzB, PpzG, and PpzA.
Step 2: Activation (Reduction)
Prenyltransferases in this family (PpzP) cannot utilize oxidized PCA. The fully aromatic PCA must be reduced to 5,10-dihydro-PCA (dh-PCA).
Step 3: C-Prenylation (The "Endo" Motif)
PpzP attaches a dimethylallyl moiety (from DMAPP) to the C-9 position of dh-PCA.
-
Substrate: 5,10-dihydro-PCA + DMAPP.
-
Product: Dihydro-Endophenazine A.
-
Note: This C-C bond formation is irreversible and defines the "Endophenazine" class.
Step 4: N-Methylation (Endophenazine B Formation)
PpzM catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the N-5 nitrogen.
-
Substrate: Endophenazine A (or its dihydro form).
-
Product: Endophenazine B .
-
Chemical Consequence:[1][5] N-methylation at N-5 often forces the ring into a quinoid/zwitterionic state (5-methyl-7-oxo form), stabilizing the oxidized state and altering redox potential.
Pathway Visualization (DOT)
Caption: Biosynthetic logic of Endophenazine B. Key tailoring steps (Prenylation by PpzP, Methylation by PpzM) occur on the reduced phenazine scaffold.
Experimental Workflow: Isolation & Characterization
Objective: Isolate Endophenazine B from S. anulatus or a heterologous host (S. coelicolor M512::ppzOS04).
Protocol A: Fermentation and Extraction
Principle: Phenazines are amphiphilic but generally extracted into organic solvents at acidic pH.
-
Seed Culture: Inoculate S. anulatus 9663 into 50 mL TSB (Tryptic Soy Broth) medium. Incubate at 30°C, 200 rpm for 48 hours.
-
Production Culture: Transfer 5% (v/v) seed culture into 500 mL GYM Medium (Glucose 4g, Yeast extract 4g, Malt extract 10g per liter, pH 7.2).
-
Optimization: Add calcium carbonate (2 g/L) to buffer pH, as phenazine production is pH-sensitive.
-
-
Incubation: Cultivate for 5–7 days at 30°C. The broth should turn deep yellow/orange (characteristic of phenazines).
-
Extraction:
-
Acidify culture broth to pH 2.0 using 6M HCl. (Crucial: Protonates the carboxylic acid moiety, driving the compound into the organic phase).
-
Extract twice with an equal volume of Ethyl Acetate (EtOAc) .
-
Combine organic layers, dry over anhydrous Na₂SO₄, and evaporate to dryness in vacuo.
-
Protocol B: Purification & Identification
Principle: Endophenazine B is less polar than PCA due to the prenyl group but distinct from Endophenazine A due to the N-methyl group.
-
Flash Chromatography:
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Gradient of CHCl₃ : MeOH (100:0
95:5). -
Observation: Endophenazine B typically elutes after Endophenazine A.
-
-
HPLC-MS Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5 µm, 4.6 x 150 mm).
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 100% B over 20 min.
-
Detection: UV at 254 nm and 365 nm; ESI-MS (Positive Mode).
-
Target Mass:
-
Endophenazine A:
-
Endophenazine B:
(Consistent with +14 Da methylation).
-
-
Experimental Workflow Diagram (DOT)
Caption: Step-by-step isolation workflow for Endophenazine B recovery from Streptomyces culture broth.
Structural Validation Parameters
To confirm the identity of Endophenazine B, compare experimental data against these established parameters.
| Parameter | Value / Characteristic | Structural Insight |
| Molecular Formula | Consistent with prenylated, methylated PCA. | |
| ESI-MS (Pos) | +14 Da shift from Endophenazine A confirms methylation. | |
| UV-Vis Maxima | ~254, 370 nm | Characteristic phenazine chromophore. |
| 1H-NMR (Key Signals) | N-Methyl singlet. Definitive proof of ppzM activity. | |
| 1H-NMR (Prenyl) | Dimethylallyl group signals. |
References
-
Saleh, O. et al. (2009). Aromatic prenylation in phenazine biosynthesis: dihydrophenazine-1-carboxylate dimethylallyltransferase from Streptomyces anulatus. Journal of Biological Chemistry.[6] Link
-
Saleh, O. et al. (2012). Mutational analysis of a phenazine biosynthetic gene cluster in Streptomyces anulatus 9663. Beilstein Journal of Organic Chemistry. Link
-
Haagen, Y. et al. (2006). The biosynthetic genes for prenylated phenazines are located at two different chromosomal loci of Streptomyces cinnamonensis DSM 1042.[8] Microbiology.[1][2][3][5][6][7][8][9][10][11] Link
-
Gebhardt, K. et al. (2002). Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus.[12] The Journal of Antibiotics.[12] Link
Sources
- 1. Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutational analysis of a phenazine biosynthetic gene cluster in Streptomyces anulatus 9663 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo and in vitro Reconstitution of Biosynthesis of N‐Prenylated Phenazines Revealing Diverse Phenazine‐Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. The biosynthetic genes for prenylated phenazines are located at two different chromosomal loci of Streptomyces cinnamonensis DSM 1042 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aromatic prenylation in phenazine biosynthesis: dihydrophenazine-1-carboxylate dimethylallyltransferase from Streptomyces anulatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mutational analysis of a phenazine biosynthetic gene cluster in Streptomyces anulatus 9663 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aromatic Prenylation in Phenazine Biosynthesis: DIHYDROPHENAZINE-1-CARBOXYLATE DIMETHYLALLYLTRANSFERASE FROM STREPTOMYCES ANULATUS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: Endophenazine A vs. Endophenazine B
Topic: Difference between Endophenazine A and Endophenazine B Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Structural Divergence, Biosynthetic Origins, and Isolation Protocols
Executive Summary
Endophenazines are a specialized class of prenylated phenazine antibiotics produced primarily by Streptomyces anulatus (and related endosymbionts). While both share the core tricyclic phenazine scaffold derived from the shikimate pathway, they diverge significantly in their post-modification states.
-
Endophenazine A is the dominant metabolite, characterized as a C-prenylated derivative of phenazine-1-carboxylic acid (PCA).[1][2]
-
Endophenazine B is a minor, downstream metabolite characterized by N-methylation and additional oxidation (typically at the C7 position), resulting in a distinct quinoid-like electronic structure.
This guide delineates the physicochemical differences, biosynthetic pathways, and purification workflows required to isolate these compounds for pharmacological study.
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7][8]
The primary structural distinction lies in the methylation of the nitrogen atom (N-5) and the oxidation state of the B-ring in Endophenazine B. This N-methylation is catalyzed by the methyltransferase PpzM , a step absent in the formation of Endophenazine A.
Comparative Physicochemical Matrix
| Feature | Endophenazine A | Endophenazine B |
| CAS Registry | 86125-71-5 | 479415-40-2 |
| Molecular Formula | C₁₈H₁₆N₂O₂ | C₁₉H₁₈N₂O₃ |
| Molecular Weight | 292.34 g/mol | 322.36 g/mol |
| IUPAC Name | 9-(3-methylbut-2-enyl)phenazine-1-carboxylic acid | 5-methyl-9-(3-methylbut-2-enyl)-7-oxophenazine-1-carboxylic acid |
| Core Modification | C-Prenylation at C9 | N-Methylation at N5 + C-Prenylation at C9 + Oxidation (C7-oxo) |
| Solubility | Soluble in MeOH, DMSO, EtOAc | Soluble in MeOH, DMSO; lower solubility in non-polar solvents due to zwitterionic character |
| UV/Vis Characteristics | Typical phenazine absorption (yellow/green) | Red-shifted absorption due to extended conjugation (N-methyl/quinone system) |
Structural Significance
-
Endophenazine A: Retains the aromatic stability of the phenazine core. The prenyl group (dimethylallyl) adds lipophilicity, enhancing membrane permeability, which is crucial for its antibiotic activity against Gram-positive bacteria.
-
Endophenazine B: The presence of the N-methyl group and the C7-carbonyl creates a reactive quinone-imine methide system . This structural alteration often correlates with altered redox potentials, potentially influencing its mode of action regarding reactive oxygen species (ROS) generation.
Biosynthetic Mechanistics
The biosynthesis of Endophenazines branches from the primary phenazine pathway. The precursor Phenazine-1-carboxylic acid (PCA) is synthesized from chorismate.
Key Enzymatic Steps
-
PpzP (Prenyltransferase): This is the pivotal divergence point. PpzP catalyzes the C-prenylation of the dihydro-PCA intermediate using DMAPP (dimethylallyl diphosphate) as the donor.[2] This yields Endophenazine A .[1][2][3][4][5][6]
-
PpzM (Methyltransferase): To form Endophenazine B , the system requires PpzM (encoded by the ppzM gene).[7] This enzyme transfers a methyl group from SAM (S-adenosyl methionine) to the N-5 position.
-
Oxidative Tailoring: The conversion to the "7-oxo" state in Endophenazine B likely involves downstream oxidases or spontaneous oxidation favored by the electronic changes induced by N-methylation.
Biosynthetic Pathway Diagram
Figure 1: Biosynthetic pathway of Endophenazines in Streptomyces anulatus.[1][2][8][5][6] Endophenazine A is the direct precursor to Endophenazine B.
Isolation and Purification Protocols
Isolating Endophenazine B is challenging due to its low titer compared to Endophenazine A. The following protocol utilizes a self-validating extraction logic based on polarity differences.
Phase 1: Fermentation & Extraction
Objective: Maximize yield from Streptomyces anulatus (or engineered S. coelicolor hosts).
-
Inoculation: Inoculate Streptomyces spores into GYM medium (Glucose, Yeast extract, Malt extract). Incubate at 28°C for 3–5 days with vigorous shaking (180 rpm) to ensure oxygenation (critical for phenazine redox cycling).
-
Acidification: Adjust culture broth pH to 3.0 using 1N HCl.
-
Why? Phenazines are often zwitterionic. Acidification protonates the carboxylic acid group (COOH), rendering the molecules less soluble in water and more soluble in organic solvents.
-
-
Solvent Extraction: Extract the broth twice with an equal volume of Ethyl Acetate (EtOAc) .
-
Concentration: Evaporate the organic phase to dryness under reduced pressure (rotary evaporator) at 40°C.
Phase 2: Purification (Flash & HPLC)
Objective: Separate the major metabolite (A) from the minor metabolite (B).
-
Size Exclusion Chromatography (Sephadex LH-20):
-
Dissolve crude extract in Methanol (MeOH).
-
Load onto a Sephadex LH-20 column.
-
Elute with 100% MeOH .
-
Logic: This removes high molecular weight impurities and media components. Collect the yellow/orange phenazine fractions.[8]
-
-
Preparative HPLC (Reverse Phase C18):
-
Column: C18 semi-preparative column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Gradient:
-
0–5 min: 20% B (Equilibration)
-
5–25 min: 20% → 95% B (Linear Gradient)
-
25–30 min: 95% B (Wash)
-
-
Detection: Monitor at 254 nm and 365 nm .
-
Elution Order:
-
Endophenazine B typically elutes earlier or close to A depending on the specific pH, but often shows a distinct UV spectrum.
-
Endophenazine A is the major peak eluting later in the gradient due to the hydrophobic prenyl chain dominating the interaction without the polar contribution of the N-methyl/oxo group.
-
-
-
Validation: Confirm identity via ESI-MS.
-
Endophenazine A: m/z ~293 [M+H]⁺[2]
-
Endophenazine B: m/z ~323 [M+H]⁺
-
Biological Activity & Pharmacological Potential[1][2][6][7][12][13][14][15]
Antimicrobial Spectrum
Both compounds exhibit antibiotic activity, but Endophenazine A is generally more potent against Gram-positive bacteria.
-
Target Organisms: Bacillus subtilis, Staphylococcus aureus, Streptomyces viridochromogenes.
-
Mechanism: Phenazines typically act by intercalating DNA or generating Reactive Oxygen Species (ROS) via redox cycling. The prenyl group in Endophenazine A likely enhances cell wall penetration in Gram-positive strains.
-
Activity Gap: Endophenazine B usually shows weaker antibacterial activity than A. However, its quinone-like structure suggests potential cytotoxic or antineoplastic properties that warrant investigation in eukaryotic cell lines rather than purely bacterial models.
Agricultural Relevance
Endophenazine A has demonstrated herbicidal activity against Lemna minor (duckweed), suggesting potential as a bio-herbicide.
References
-
Gebhardt, K., et al. (2002).[4][5][6] "Endophenazines A–D, New Phenazine Antibiotics from the Arthropod Associated Endosymbiont Streptomyces anulatus.[1][4][5][6][9] I. Taxonomy, Fermentation, Isolation and Biological Activities."[5][6] The Journal of Antibiotics. Link
-
Krastel, P., et al. (2002).[4][5][6] "Endophenazines A–D, New Phenazine Antibiotics from the Arthropod Associated Endosymbiont Streptomyces anulatus. II.[1][4][9] Structure Elucidation." The Journal of Antibiotics. Link
-
Saleh, O., et al. (2012). "Mutational analysis of a phenazine biosynthetic gene cluster in Streptomyces anulatus 9663." Beilstein Journal of Organic Chemistry. Link
-
PubChem Compound Summary. (n.d.). "Endophenazine A (CID 10039975)."[3][5][6] National Center for Biotechnology Information. Link
-
PubChem Compound Summary. (n.d.). "Endophenazine B (CID 9973416)."[10] National Center for Biotechnology Information. Link[10]
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- 4. Endophenazines A-D, new phenazine antibiotics from the athropod associated endosymbiont Streptomyces anulatus II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
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N-Methylated Phenazine Derivatives: Biosynthetic Logic, Redox Mechanics, and Therapeutic Extraction
Executive Summary
This technical guide analyzes N-methylated phenazine derivatives, specifically focusing on Pyocyanin (1-hydroxy-5-methylphenazine) and its biosynthetic intermediates. Unlike generic secondary metabolites, these compounds possess unique zwitterionic and redox-active properties that define their biological function and extraction logic. This document provides a rigorous examination of their biosynthetic origins via the phz operon, their mechanism of action as electron shuttles, and a self-validating "phase-switching" purification protocol designed for high-purity recovery.
Biosynthetic Origins: The Methylation Handoff
The biosynthesis of N-methylated phenazines is a deviation from the standard phenazine-1-carboxylic acid (PCA) pathway. It requires a specific enzymatic "handoff" to manage unstable intermediates.
The PhzM/PhzS Complex
While the core phenazine structure is assembled by the phzA-G operon, the functionalization into N-methylated derivatives (like Pyocyanin) relies on two specific enzymes: PhzM and PhzS .[1][2]
-
PhzM (S-adenosylmethionine-dependent methyltransferase): Methylates PCA at the N-5 position to form the unstable intermediate 5-methylphenazine-1-carboxylate (5-Me-PCA).[1]
-
PhzS (Flavin-dependent hydroxylase): Hydroxylates 5-Me-PCA to form Pyocyanin.[1][3]
Critical Insight: 5-Me-PCA is highly reactive and unstable.[4] In Pseudomonas aeruginosa, PhzM and PhzS are believed to form a protein-protein complex.[2] This channels the unstable intermediate directly from the methyltransferase to the hydroxylase, preventing its degradation or toxic side reactions [1, 2].
Biosynthetic Pathway Diagram
The following diagram illustrates the conversion from the Shikimate pathway through the critical N-methylation step.
Figure 1: The biosynthetic pathway of Pyocyanin, highlighting the critical methylation step by PhzM and the subsequent hydroxylation by PhzS.[4]
Mechanism of Action: The Redox Engine
The therapeutic and toxicological potency of N-methylated phenazines stems from their ability to undergo reversible redox cycling. This is not merely a side effect but the primary mechanism of action.
Intracellular Redox Cycling
Pyocyanin acts as a membrane-permeable electron shuttle. It bypasses the standard electron transport chain (ETC), creating a futile redox cycle that generates Reactive Oxygen Species (ROS).
-
Reduction: Pyocyanin enters the cell and accepts electrons from NADH or NADPH (reducing equivalents), converting to leukopyocyanin (reduced form).
-
Oxidation: Leukopyocyanin donates these electrons to molecular oxygen (
). -
ROS Generation: This transfer produces Superoxide (
) and Hydrogen Peroxide ( ), leading to oxidative stress, DNA damage, and lipid peroxidation [3].
Therapeutic Implication: In cancer therapy, this mechanism is exploited to induce apoptosis in tumor cells (e.g., MCF-7, HCT-116) which often have altered redox baselines [4].
Protocol: Phase-Switching Extraction
This protocol utilizes the zwitterionic nature of Pyocyanin to purify it from crude culture supernatants. By manipulating pH, we force the molecule to switch between organic and aqueous phases, leaving contaminants behind.
Self-Validating Step: The color change from Blue (Organic) to Red/Pink (Acidic Aqueous) is a visual confirmation of Pyocyanin presence. If the aqueous layer does not turn pink upon acidification, the target metabolite is absent.
Materials
-
Source: P. aeruginosa (strain PAO1 or clinical isolate) grown in King’s A Broth (72h, 37°C, 200 rpm).
-
Solvents: Chloroform (CHCl
), 0.2 N HCl, 0.2 N NaOH.[5] -
Equipment: Separatory funnel, Centrifuge (10,000 rpm).[6]
Step-by-Step Workflow
| Step | Action | Observation/Rationale |
| 1. Harvest | Centrifuge culture (10,000 rpm, 15 min, 4°C). Collect supernatant. | Removes cell debris. Supernatant should be blue-green. |
| 2. Primary Extraction | Mix supernatant with Chloroform (1:0.5 ratio). Shake vigorously. | Phase Separation: Pyocyanin (neutral form) migrates to Chloroform (Blue layer). |
| 3. Acidification (The Switch) | Collect blue Chloroform layer.[7] Add 0.2 N HCl (1:0.5 ratio). Shake. | Phase Switch: Pyocyanin becomes protonated ( |
| 4. Neutralization | Collect the Red aqueous layer. Add 0.2 N NaOH dropwise until pH > 7.5. | Color Reversion: Solution turns BLUE as Pyocyanin returns to neutral zwitterionic form. |
| 5. Final Purification | Extract the blue aqueous solution with fresh Chloroform. | Pyocyanin migrates back to Chloroform, highly purified. |
| 6. Drying | Evaporate Chloroform. Resuspend in Methanol or DMSO. | Yields blue needle-like crystals. |
Extraction Logic Diagram
Figure 2: The "Phase-Switching" extraction workflow. The transition from Blue (Organic) to Red (Acidic) is the critical purity checkpoint.
Analytical Characterization
To validate the identity of the extracted N-methylated phenazine, compare experimental data against the following standard values.
Spectroscopic Profile
The UV-Vis spectrum is pH-dependent, mirroring the extraction color changes.
| Parameter | Condition | Characteristic Peaks ( |
| UV-Vis | Methanol/CHCl | 238 nm, 318 nm, 690 nm (Blue) |
| UV-Vis | 0.2 N HCl (Acidic) | 242 nm, 387 nm, 520 nm (Red) |
| CDCl | Singlet at | |
| Mass Spec | ESI-MS (Positive Mode) | m/z 211 [M+H] |
Data Interpretation: The presence of the singlet at
References
-
Mavrodi, D. V., et al. (2001). "Functional analysis of genes for biosynthesis of pyocyanin and phenazine-1-carboxamide from Pseudomonas aeruginosa PAO1." Journal of Bacteriology.
-
Parsons, J. F., et al. (2007). "Structure and functional analysis of the pyocyanin biosynthetic protein PhzM from Pseudomonas aeruginosa." Biochemistry.
-
Price-Whelan, A., et al. (2006). "Rethinking secondary metabolism: physiological roles for phenazine antibiotics." Nature Chemical Biology.
-
Zhao, J., et al. (2023). "Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa." BMC Microbiology.[8]
-
El-Fouly, M. Z., et al. (2015). "Optimization of pyocyanin production by Pseudomonas aeruginosa and its characterization." Journal of Radiation Research and Applied Sciences.
Sources
- 1. Pyocyanin - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. saspublishers.com [saspublishers.com]
- 4. Structural and Functional Analysis of the Pyocyanin Biosynthetic Protein PhzM from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijfmr.com [ijfmr.com]
- 6. benchchem.com [benchchem.com]
- 7. Extraction and purification of pyocyanin: a simpler and more reliable method - MedCrave online [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Toxicity and Cytotoxicity Profile of Endophenazine B
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endophenazine B, a phenazine antibiotic derived from endophytic actinomycetes, has demonstrated notable antibacterial and anticancer properties.[1] However, its progression as a therapeutic candidate is contingent on a thorough understanding of its safety profile. This technical guide provides a comprehensive overview of the known toxicity and cytotoxicity of Endophenazine B, outlines a strategic framework for its further toxicological evaluation, and details the requisite experimental protocols. Current data indicates that while Endophenazine B is effective against various cancer cell lines, it also exhibits moderate cytotoxicity towards non-cancerous cells.[1] The proposed mechanisms of toxicity, common to the phenazine class, likely involve the induction of oxidative stress and apoptosis through mitochondrial pathways. This guide serves as a critical resource for researchers aiming to navigate the preclinical safety assessment of Endophenazine B and related compounds.
Introduction to Endophenazine B
Endophenazine B belongs to the phenazine family of nitrogen-containing heterocyclic compounds, which are known for their redox-active properties and broad biological activities.[2][3] Phenazines are secondary metabolites produced by a variety of bacteria, including species of Streptomyces and Pseudomonas.[3][4] Endophenazine B, along with its analogue Endophenazine A, has been isolated from Streptomyces prasinus, an endophyte found in the root tissues of Zingiber officinale (ginger).[1]
The core chemical structure of phenazines allows them to act as electron acceptors, which can interfere with cellular respiration and lead to the generation of reactive oxygen species (ROS).[2] This redox activity is believed to be a key contributor to their antimicrobial and anticancer effects, but also to their potential toxicity.[3] The therapeutic potential of any new phenazine compound, such as Endophenazine B, must therefore be carefully weighed against its off-target cytotoxic effects.
Known Cytotoxicity Profile of Endophenazine B
A pivotal study by Taechowisan et al. (2024) provides the most direct evidence of Endophenazine B's cytotoxic profile.[1] Using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability, the researchers determined the half-maximal inhibitory concentration (IC50) of Endophenazine B against a panel of human cancer cell lines and one non-cancerous cell line.
Table 1: In Vitro Cytotoxicity of Endophenazine B (IC50 values) [1]
| Cell Line | Cell Type | IC50 (µg/mL) |
| HeLa | Cervical Cancer | 30.40 - 32.51 |
| HepG2 | Liver Cancer | 78.32 - 86.45 |
| MDA-MB-231 | Breast Cancer | 23.41 - 28.26 |
| Vero | Non-cancerous kidney cells | 317.44 - 328.63 |
These results indicate that Endophenazine B is significantly more cytotoxic to the tested cancer cell lines than to the non-cancerous Vero cells, suggesting a degree of selectivity.[1] However, the moderate cytotoxicity observed in Vero cells underscores the need for a more in-depth toxicological assessment.[1]
Postulated Mechanisms of Toxicity
While the precise molecular mechanisms of Endophenazine B's toxicity have not been fully elucidated, the broader phenazine literature points to several plausible pathways.
Induction of Oxidative Stress
The redox-cycling nature of the phenazine core is a primary driver of toxicity.[2] Endophenazine B likely participates in intracellular redox reactions, leading to the production of superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂). An excess of these reactive oxygen species (ROS) can overwhelm the cell's antioxidant defenses, resulting in oxidative damage to lipids, proteins, and DNA.
Mitochondrial-Mediated Apoptosis
Several phenazine compounds have been shown to induce apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway.[5] This pathway is often triggered by cellular stress, including oxidative stress. It is plausible that Endophenazine B could induce mitochondrial dysfunction, leading to the release of pro-apoptotic factors like cytochrome c. This, in turn, would activate a cascade of caspases, specifically caspase-9 and the executioner caspase-3, culminating in cell death.[5] One study on a different phenazine derivative, 5-methyl phenazine-1-carboxylic acid, demonstrated its ability to downregulate the anti-apoptotic protein Bcl-2, further promoting apoptosis.[5]
Caption: Postulated signaling pathway for Endophenazine B-induced apoptosis.
In Vitro Experimental Protocols for Comprehensive Cytotoxicity Assessment
To build upon the initial findings, a multi-parametric approach to in vitro cytotoxicity testing is recommended.[6] This should aim to confirm the initial IC50 values, broaden the range of cell lines, and elucidate the mechanisms of cell death.
General Workflow for In Vitro Cytotoxicity Testing
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Protocol: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat cells with a range of concentrations of Endophenazine B (e.g., 0.1 to 500 µg/mL) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.[7]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Use a positive control (cells treated with a lysis buffer) to determine the maximum LDH release and calculate the percentage of cytotoxicity for each treatment group.
Protocol: Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with Endophenazine B at concentrations around the IC50 value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cells.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Framework for In Vivo Toxicity Assessment
Following a thorough in vitro characterization, in vivo studies are essential to understand the systemic effects of Endophenazine B.[8][9] These studies evaluate the compound's safety profile in a whole organism, providing crucial data for determining a safe starting dose for potential clinical trials.[10][11]
Acute Toxicity Study
The initial in vivo study is typically an acute toxicity test to determine the median lethal dose (LD50) and identify potential target organs for toxicity.[8]
-
Animal Model: Typically mice or rats.
-
Administration: A single, high dose of Endophenazine B administered via the intended clinical route (e.g., oral, intravenous).[8]
-
Observations: Monitor animals for clinical signs of toxicity, morbidity, and mortality over a 14-day period.
-
Endpoint Analysis: Conduct gross necropsy, collect organ weights, and perform histopathological examination of major organs.
Subchronic and Chronic Toxicity Studies
If the compound progresses, longer-term studies are necessary to evaluate the effects of repeated exposure.[9]
-
Duration: Subchronic studies typically last up to 90 days, while chronic studies can extend for 6 months or longer.[8][9]
-
Dosing: Daily administration of Endophenazine B at multiple dose levels.
-
Comprehensive Monitoring: Includes regular observation of clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, and urinalysis.[11]
-
Terminal Procedures: Extensive histopathological examination of all tissues and organs.
Data Interpretation and Risk Assessment
The collective data from in vitro and in vivo studies will form the basis of a preclinical risk assessment. Key considerations include:
-
Therapeutic Index: The ratio between the toxic dose and the therapeutic dose. A high therapeutic index is desirable.
-
Dose-Response Relationship: Understanding the correlation between the dose of Endophenazine B and the observed toxic effects.[8]
-
Reversibility of Toxic Effects: Determining if any adverse effects are reversible upon cessation of treatment.[11]
-
Identification of Target Organs: Pinpointing specific organs that are susceptible to Endophenazine B-induced toxicity.
Conclusion and Future Directions
Endophenazine B presents a promising scaffold for the development of new anticancer agents. The existing data confirms its cytotoxic activity against cancer cells, with a moderate impact on non-cancerous cells.[1] The proposed mechanisms of action, centered on oxidative stress and apoptosis, are consistent with its chemical class.
Future research should focus on a systematic and multi-parametric toxicological evaluation as outlined in this guide. A deeper understanding of its mechanism of action, particularly through proteomic and genomic approaches, could reveal biomarkers for its efficacy and toxicity. Furthermore, structure-activity relationship (SAR) studies could lead to the design of new Endophenazine B analogues with improved selectivity and a more favorable safety profile. A comprehensive and rigorous preclinical safety assessment will be the determining factor in whether Endophenazine B can be successfully translated into a clinically valuable therapeutic.
References
- Vertex AI Search. (2025).
- Altogen Labs. (n.d.).
- Blog. (2021). In vivo toxicology studies.
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
- InterBioTox. (n.d.). In vivo Toxicology.
- Vivotecnia. (n.d.). In vivo toxicology studies - Drug development - PK-TK.
- IntechOpen. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
- Pacific BioLabs. (n.d.). Toxicology Studies.
- MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- DocsDrive. (n.d.). Antibacterial and Anticancer Properties of Endophenazines from Streptomyces prasinus ZO16, an Endophyte in Zingiber officinale R.
- NCBI - NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- ResearchGate. (2025). Endophenazines A-D, New Phenazine Antibiotics from the Arthropod Associated Endosymbiont Streptomyces anulatus. I.
- ResearchGate. (n.d.).
- ResearchGate. (2025). (PDF) Endophenazines A∼D, new phenazine antibiotics from the athropod. Associated endosymbiont Streptomyces anulatus. II.
- PMC. (n.d.).
- ACS Publications. (2024). Recent Advances in Phenazine Natural Products: Biosynthesis and Metabolic Engineering | Journal of Agricultural and Food Chemistry.
- PMC. (2023). Cytotoxic phenazine and antiallergic phenoxazine alkaloids from an arctic Nocardiopsis dassonvillei SCSIO 502F.
- MDPI. (2024). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities.
- PMC. (n.d.). Isolation and structure elucidation of phenazine derivative from Streptomyces sp.
- ResearchG
- ASM Journals. (n.d.). Diversity and Evolution of the Phenazine Biosynthesis Pathway | Applied and Environmental Microbiology.
- ResearchGate. (n.d.). Design of the biosynthetic pathway for endophenazines in Pseudomonas....
- PubMed. (2014). Cytotoxicity and genotoxicity of phenazine in two human cell lines.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In Vivo Toxicology Service (Mouse, Rat) - Altogen Labs [altogenlabs.com]
- 9. blog.biobide.com [blog.biobide.com]
- 10. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 11. pacificbiolabs.com [pacificbiolabs.com]
Technical Deep Dive: The Biosynthetic Role of ppzM in Endophenazine B Production
Topic: Role of ppzM gene in Endophenazine B biosynthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Biologists, and Drug Discovery Scientists
Executive Summary
The ppzM gene encodes a critical tailoring enzyme within the phenazine biosynthetic gene cluster of Streptomyces annulatus (formerly S. cinnamonensis). While the core phenazine scaffold is synthesized by conserved phz genes, ppzM is responsible for a late-stage decoration step that diversifies the chemical structure and biological activity of the final product.
Specifically, PpzM is an S-adenosylmethionine (SAM)-dependent N-methyltransferase .[1] It catalyzes the methylation of the phenazine nitrogen atom, converting the prenylated precursor (Endophenazine A) into Endophenazine B. This modification is pivotal for modulating the redox potential and solubility of the antibiotic, influencing its efficacy as a respiratory inhibitor in competing organisms.
This guide details the molecular mechanism of PpzM, its integration into the wider biosynthetic pathway, and validated protocols for its characterization.
Molecular Characterization of the ppz Cluster[2][3][4][5]
The endophenazine biosynthetic gene cluster (BGC) differs significantly from the well-studied Pseudomonas phenazine clusters. While Pseudomonas strains typically produce simple derivatives like pyocyanin, Streptomyces strains incorporate complex isoprenoid groups.
The Gene Architecture
The ppz cluster is organized into two functional modules:
-
Core Biosynthesis: Genes phzA, phzB, phzC, phzD, phzE, phzF, phzG encode the enzymes required to convert chorismic acid into Phenazine-1-carboxylic acid (PCA).
-
Tailoring Module: Contains genes for mevalonate pathway enzymes (supplying isoprenoid units) and specific transferases, including ppzP (prenyltransferase) and ppzM (methyltransferase).
PpzM Protein Identity
-
Enzyme Class: Class I SAM-dependent methyltransferase.[1]
-
Cofactor: S-adenosyl-L-methionine (SAM).
-
Homology: PpzM shares sequence similarity with PhzM from Pseudomonas aeruginosa.[2][3] However, unlike PhzM which works in concert with a hydroxylase (PhzS) to form pyocyanin, PpzM functions independently on a prenylated substrate.
Biosynthetic Pathway & Mechanism[1][6][7]
The biosynthesis of Endophenazine B follows a strict "Core
The Reaction Cascade
-
Core Formation: The shikimate pathway yields Chorismic Acid, which is processed by PhzE-G to form the universal precursor Phenazine-1-carboxylic acid (PCA) .
-
C-Prenylation (The ppzP Step): The ABBA-family prenyltransferase PpzP attaches a dimethylallyl group (from DMAPP) to C-9 of the dihydro-PCA intermediate. This yields Endophenazine A .[4][5]
-
N-Methylation (The ppzM Step): PpzM accepts Endophenazine A as a substrate. It transfers a methyl group from SAM to the N-5 nitrogen of the phenazine ring, yielding Endophenazine B .
Substrate Specificity and Timing
Experimental evidence from gene inactivation studies indicates that PpzM is highly specific to the prenylated scaffold.
-
Deletion of ppzP: Abolishes both Endophenazine A and B production (PCA accumulates).
-
Deletion of ppzM: Leads to the accumulation of Endophenazine A, with a complete loss of Endophenazine B. This confirms that prenylation precedes methylation and that PpzM is the terminal enzyme in this specific branch.
Pathway Visualization
The following diagram illustrates the logical flow of Endophenazine B biosynthesis, highlighting the specific role of PpzM.
Figure 1: Biosynthetic pathway of Endophenazine B. PpzM catalyzes the final N-methylation step utilizing SAM as a cofactor.
Quantitative Data Summary
The following table summarizes the physicochemical properties used to distinguish the substrate (Endophenazine A) from the product (Endophenazine B) during analysis.
| Compound | Role | Modification | Molecular Weight (approx) | UV/Vis Characteristics |
| PCA | Core Precursor | None | 224 Da | |
| Endophenazine A | Substrate for PpzM | C-Prenylation (C9) | 292 Da | Bathochromic shift vs PCA |
| Endophenazine B | Product of PpzM | N-Methylation (N5) | 306 Da | Distinct shift; increased hydrophobicity |
Experimental Protocols
To validate the function of ppzM, researchers should utilize a heterologous expression system. The native producer (S. annulatus) can be genetically recalcitrant; therefore, Streptomyces coelicolor M512 (which lacks native prodigiosin and actinorhodin clusters) is the industry-standard host.
Protocol A: Heterologous Expression & Gene Inactivation
Objective: Confirm ppzM is essential for Endophenazine B but not A.
-
Vector Construction:
-
Amplify the full ppz cluster (approx. 27 kb) from S. annulatus genomic DNA.
-
Clone into a bacterial artificial chromosome (BAC) or cosmid vector (e.g., pOJ446).
-
Mutant Construction: Use
-RED recombination (PCR-targeting) to replace the ppzM coding sequence with an apramycin resistance cassette (aac(3)IV) within the cosmid.
-
-
Transformation:
-
Introduce the Wild-Type (WT) cosmid and the
mutant cosmid into S. coelicolor M512 via intergeneric conjugation from E. coli ET12567/pUZ8002.
-
-
Fermentation:
-
Inoculate exconjugants into R5 liquid medium (50 mL in 250 mL baffled flasks).
-
Incubate at 30°C, 200 rpm for 5–7 days.
-
Protocol B: Metabolite Extraction & Analysis
Objective: Distinguish Endophenazine B from A using LC-MS.
-
Extraction:
-
Harvest culture broth (mycelia + supernatant).
-
Adjust pH to 4.0 using HCl (phenazines are often weak acids/bases).
-
Extract twice with an equal volume of Ethyl Acetate (EtOAc).
-
Evaporate EtOAc to dryness under vacuum. Dissolve residue in 1 mL Methanol.
-
-
LC-MS Setup:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5
m). -
Mobile Phase A: Water + 0.1% Formic Acid.[5]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 100% B over 20 minutes.
-
-
Data Interpretation:
-
WT Cluster: Peaks observed for PCA (
225), Endophenazine A ( 293), and Endophenazine B ( 307). -
Mutant: PCA and Endophenazine A peaks remain unchanged or increase. Endophenazine B peak (
307) is strictly absent.
-
References
-
Saleh, O., et al. (2009). Aromatic prenylation in phenazine biosynthesis: dihydrophenazine-1-carboxylate dimethylallyltransferase from Streptomyces annulatus.[4] Journal of Biological Chemistry. [Link][4]
-
Saleh, O., et al. (2012). Mutational analysis of a phenazine biosynthetic gene cluster in Streptomyces annulatus 9663.[4][6] Beilstein Journal of Organic Chemistry. [Link][4]
-
Mentel, M., et al. (2009). Formation of phenazines by Streptomyces annulatus 9663. ChemBioChem. [Link]
-
Blankenfeldt, W., & Parsons, J. F. (2014). The structural biology of phenazine biosynthesis. Current Opinion in Structural Biology. [Link]
Sources
- 1. Functional and Structural Analysis of Phenazine O-Methyltransferase LaPhzM from Lysobacter antibioticus OH13 and One-Pot Enzymatic Synthesis of the Antibiotic Myxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mutational analysis of a phenazine biosynthetic gene cluster in Streptomyces anulatus 9663 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BGC0001080 [mibig.secondarymetabolites.org]
- 5. Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutational analysis of a phenazine biosynthetic gene cluster in Streptomyces anulatus 9663 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for the Extraction and Isolation of Endophenazine B from Streptomyces anulatus
Abstract
This application note details a standardized protocol for the production, extraction, and isolation of Endophenazine B (C₁₉H₁₈N₂O₃), a prenylated phenazine antibiotic produced by Streptomyces anulatus and related actinomycetes. Unlike simple phenazine-1-carboxylic acid (PCA), Endophenazine B contains an N-methyl group and a C-prenyl moiety, imparting unique physicochemical properties that require specific extraction considerations. This guide synthesizes established methodologies with field-proven optimization steps to maximize yield and purity for drug development applications.
Introduction & Chemical Context
Endophenazine B is a bioactive secondary metabolite belonging to the terpenoid phenazine class. It exhibits significant antimicrobial activity against Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) and potential antitumor properties.
Chemical Characteristics:
-
Structure: N-methylated phenazine-1-carboxylic acid with a dimethylallyl (prenyl) side chain.
-
Molecular Weight: 322.36 g/mol .
-
Polarity: Moderately polar due to the carboxylic acid and zwitterionic potential of the N-methyl/carboxyl pairing.
-
Stability: Sensitive to prolonged light exposure (photo-oxidation); extraction should be performed under low-light conditions.
Biosynthetic Context: The biosynthesis involves the condensation of chorismic acid to form the phenazine core (PCA), followed by prenylation via the ABBA-family prenyltransferase PpzP (or homologs) and subsequent N-methylation. Understanding this pathway highlights the importance of precursor availability (glycerol/amino acids) in the fermentation medium.
Pre-Analytical Considerations: Fermentation
Successful extraction begins with high-titer fermentation. Streptomyces anulatus requires specific carbon/nitrogen ratios to trigger secondary metabolism.
Strain Maintenance & Seed Culture
-
Strain: Streptomyces anulatus (e.g., strain 9663 or environmental isolates).
-
Solid Media: Maintain on ISP2 (Yeast Extract-Malt Extract) Agar or HV Agar to promote sporulation.
-
Seed Culture: Inoculate a single colony into 50 mL of ISP2 Broth in a 250 mL baffled flask. Incubate at 28°C, 180 rpm for 48 hours until dense mycelial growth is observed.
Production Fermentation
Phenazine production is often stimulated by glycerol and soy peptone.
Recommended Production Medium (Modified Y-Medium):
| Component | Concentration (g/L) | Function |
|---|---|---|
| Glycerol | 35.0 | Carbon source (precursor for terpenoid backbone) |
| Soy Peptone | 20.0 | Nitrogen source |
| CaCO₃ | 2.0 | pH buffer (prevents acidification toxicity) |
| MgSO₄·7H₂O | 0.5 | Cofactor for prenyltransferases |
| pH | 7.2 | Adjust prior to autoclaving |
Protocol:
-
Inoculate 5% (v/v) seed culture into 1 L production medium (in 2.5 L Ultra-Yield™ or Fernbach flasks).
-
Incubate at 28°C, 160 rpm .
-
Duration: 5–7 days. The broth typically turns a deep yellow-orange or reddish hue, indicating phenazine accumulation.
Extraction Protocol (Core Methodology)
Scientific Rationale: Endophenazine B partitions between the mycelial cell mass and the supernatant. While many phenazines are secreted, the hydrophobic prenyl chain can cause significant retention within the mycelial cell wall. Therefore, a dual-extraction approach is strictly required.
Separation
-
Centrifuge fermentation broth at 4,000 × g for 20 mins at 4°C.
-
Decant supernatant (Liquid Phase) and retain the pellet (Mycelial Phase).
Liquid Phase Extraction (Supernatant)
Rationale: The carboxylic acid moiety (pKa ~4.2) requires acidification to suppress ionization and drive the molecule into the organic phase.
-
Adjust supernatant pH to 3.0–4.0 using 1N HCl. Caution: Do not drop below pH 2.0 to avoid acid-catalyzed degradation of the prenyl group.
-
Extract twice with an equal volume of Ethyl Acetate (EtOAc) .
-
Combine organic layers.
Solid Phase Extraction (Mycelia)
Rationale: Acetone disrupts the cell membrane and solubilizes the hydrophobic prenylated fraction.
-
Resuspend mycelial pellet in Acetone (1:1 ratio w/v).
-
Sonicate for 15 minutes (water bath) or macerate overnight.
-
Filter to remove cell debris.
-
Evaporate acetone under reduced pressure (Rotavap, 40°C) to leave an aqueous residue.
-
Extract the aqueous residue with Ethyl Acetate (as in step 4.2).
Pooling and Drying
-
Combine EtOAc extracts from both Liquid and Solid phases.
-
Wash with Brine (Saturated NaCl) to remove excess water.
-
Dry over anhydrous Na₂SO₄ .
-
Evaporate to dryness to obtain the Crude Extract (Red/Orange oil or solid).
Purification & Isolation
The crude extract contains complex mixtures of phenazines (PCA, Endophenazine A, B, etc.) and fatty acids.
Step 1: Silica Gel Flash Chromatography
-
Stationary Phase: Silica Gel 60 (0.04–0.063 mm).
-
Mobile Phase Gradient: Chloroform (CHCl₃) → Methanol (MeOH).
-
Gradient Profile:
-
100% CHCl₃ (Elutes non-polar lipids).
-
98:2 CHCl₃:MeOH (Elutes Endophenazine A).
-
95:5 CHCl₃:MeOH (Target: Endophenazine B typically elutes here).
-
90:10 CHCl₃:MeOH (Elutes more polar glycosides/PCA).
-
-
Monitoring: Check fractions via TLC (Silica plate, CHCl₃:MeOH 9:1). Endophenazine B appears as a UV-active (254 nm) yellow/orange spot.
Step 2: Size Exclusion Chromatography (Polishing)
-
Column: Sephadex LH-20.
-
Solvent: 100% Methanol.[1]
-
Purpose: Removes high molecular weight impurities and chlorophyll/fatty acid residues that co-eluted on silica.
Step 3: Preparative HPLC (Final Isolation)
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).
-
Flow Rate: 4.0 mL/min.
-
Detection: UV 254 nm and 365 nm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid[2]
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient:
-
0-2 min: 30% B
-
2-20 min: Linear gradient to 95% B
-
20-25 min: Hold 95% B
-
-
Retention: Endophenazine B typically elutes after Endophenazine A due to the N-methyl polarity modulation, usually in the 65-75% B range.
Visualization: Extraction Workflow
The following diagram illustrates the logical flow of the extraction process, highlighting the critical split between supernatant and mycelial processing.
Caption: Integrated downstream processing workflow for Endophenazine B recovery from Streptomyces fermentation.
Characterization & Validation
To validate the identity of the isolated compound, compare spectral data against the following standard values.
| Parameter | Specification for Endophenazine B |
| Molecular Formula | C₁₉H₁₈N₂O₃ |
| HR-ESI-MS | m/z 323.1390 [M+H]⁺ (Calcd: 323.1396) |
| UV λmax (MeOH) | 258, 375 nm (Characteristic Phenazine absorption) |
| ¹H NMR (500 MHz) | Prenyl Group: δ 5.30 (t, =CH), 3.60 (d, CH₂), 1.85/1.65 (s, CH₃)N-Methyl: δ 4.10 (s, N-CH₃)Aromatic: δ 7.5–8.2 (multiplets) |
| Appearance | Yellow to Orange amorphous solid |
Expert Troubleshooting
-
Low Yield: Check the pH adjustment in step 4.2. If the pH is > 5.0, the carboxylic acid remains ionized and stays in the water phase. Conversely, if pH < 2.0, the prenyl group may hydrolyze.
-
Emulsions: Fermentation broths rich in soy peptone often emulsify with EtOAc. Break emulsions by adding saturated NaCl (brine) or filtering the biphasic mixture through a celite pad.
-
Degradation: Phenazines are redox-active and light-sensitive. Always wrap columns and flasks in aluminum foil during purification.
References
-
Gebhardt, K., et al. (2002). Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus.[3][4] I. Taxonomy, fermentation, isolation and biological activities.[2][4] The Journal of Antibiotics, 55(9), 794–800.[4] Link
-
Krastel, P., et al. (2002). Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. II.[3] Structure elucidation. The Journal of Antibiotics, 55(9), 801–806.[3] Link
-
Saleh, O., et al. (2009). Mutational analysis of a phenazine biosynthetic gene cluster in Streptomyces anulatus 9663. Applied and Environmental Microbiology, 75(1), 184–194. Link
-
PubChem. Endophenazine B Compound Summary. National Library of Medicine. Link
-
Mentel, M., et al. (2009). Formation of phenazines by Streptomyces anulatus is controlled by the specific prephenate dehydratase PphD. Microbiology, 155(10), 3276-3286. Link
Sources
- 1. Genomic characterization of a new endophytic Streptomyces kebangsaanensis identifies biosynthetic pathway gene clusters for novel phenazine antibiotic production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endophenazines A-D, new phenazine antibiotics from the athropod associated endosymbiont Streptomyces anulatus II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimizing Solvent Systems for Endophenazine B
Solubility Profiling & Process Integration: Methanol vs. Ethyl Acetate
Executive Summary & Chemical Context
Endophenazine B (C₁₉H₁₈N₂O₃) is a prenylated phenazine antibiotic produced primarily by Streptomyces anulatus and Kitasatospora sp. It exhibits significant antimicrobial activity against Gram-positive bacteria.[1]
For researchers and process engineers, the choice between Methanol (MeOH) and Ethyl Acetate (EtOAc) is not merely about solubility limits; it is a strategic decision between extraction efficiency (EtOAc) and analytical resolution (MeOH). This guide details the physicochemical basis for these choices and provides validated protocols for their application.
Chemical Basis of Solubility
To understand solubility, we must analyze the structure-property relationships (SPR) of Endophenazine B.
-
The Phenazine Core: A planar, nitrogen-containing heterocycle. It is inherently lipophilic but possesses polarizable nitrogen atoms.
-
The Prenyl Side Chain: A 3-methylbut-2-en-1-yl group attached to the core.[2] This adds significant hydrophobicity, pushing the molecule's preference toward organic solvents.
-
The Carboxylic Acid Moiety (C-1): This is the critical "switch."
-
At Low pH (pH < 4): The acid is protonated (neutral). The molecule becomes highly soluble in moderately polar aprotic solvents like Ethyl Acetate .
-
At Neutral/High pH: The acid ionizes to a carboxylate anion. The molecule becomes water-soluble and less soluble in organic phases.
-
Comparative Solvent Profile
| Feature | Methanol (MeOH) | Ethyl Acetate (EtOAc) |
| Solvent Type | Polar Protic | Moderately Polar Aprotic |
| Dielectric Constant | ~33 | ~6 |
| Role in Workflow | Dissolution for Chromatography, Crystallization | Liquid-Liquid Extraction (LLE) from Broth |
| Solubility Mechanism | H-bonding donor/acceptor; Solvates polar core & acid | Dipole-dipole interactions; Solvates neutral hydrophobic regions |
| Miscibility with Water | Miscible (Single Phase) | Immiscible (Biphasic) |
Protocol 1: Empirical Solubility Determination
Note: While literature confirms high solubility in both solvents, exact saturation limits (mg/mL) vary by purity and temperature. This protocol establishes the precise solubility limit for your specific batch.
Objective: Determine the saturation point of Endophenazine B in MeOH and EtOAc at 25°C.
Materials
-
Endophenazine B (purified standard, >95%)
-
Analytical Balance (0.01 mg precision)
-
Centrifuge (15,000 x g)
-
HPLC-grade Methanol and Ethyl Acetate
-
Temperature-controlled shaker
Workflow
-
Preparation: Weigh 10 mg of Endophenazine B into two separate 1.5 mL microcentrifuge tubes.
-
Solvent Addition:
-
Tube A: Add 100 µL Methanol.
-
Tube B: Add 100 µL Ethyl Acetate.
-
-
Saturation: Vortex vigorously for 2 minutes. If the solid dissolves completely, add another 5 mg and repeat until a visible pellet remains (indicating saturation).
-
Equilibration: Incubate tubes at 25°C with agitation (500 rpm) for 2 hours.
-
Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.
-
Quantification:
Expected Outcome:
-
Methanol: Expect solubility > 5 mg/mL. Used for preparing high-concentration injection stocks.
-
Ethyl Acetate: Expect solubility > 10 mg/mL (for neutral form). Used for concentrating large volumes.
Protocol 2: Optimized Extraction & Purification Workflow
Rationale: This workflow leverages the immiscibility of EtOAc for bulk capture and the miscibility of MeOH for refinement.
Phase A: Bulk Extraction (The Ethyl Acetate Phase)
-
Harvest: Collect fermentation broth from Streptomyces anulatus. Centrifuge (4000 rpm, 20 min) to remove mycelia.
-
Acidification (CRITICAL): Adjust supernatant pH to 2.0–3.0 using 6 M HCl.
-
Why? This protonates the carboxylic acid on Endophenazine B, driving it into the organic phase.
-
-
Liquid-Liquid Extraction:
-
Add an equal volume (1:1 v/v) of Ethyl Acetate .
-
Agitate for 60 minutes. Allow phases to separate.
-
Collect the upper Organic Phase (EtOAc).
-
-
Concentration: Evaporate the EtOAc fraction to dryness using a rotary evaporator at 40°C under reduced pressure.
Phase B: Refinement (The Methanol Phase)
-
Reconstitution: Dissolve the crude, dried extract in a minimal volume of 100% Methanol .
-
Why? MeOH effectively solvates the complex crude mixture and is compatible with Sephadex LH-20 and C18 silica.
-
-
Size Exclusion Chromatography (Sephadex LH-20):
-
Load the MeOH solution onto a Sephadex LH-20 column equilibrated with MeOH.
-
Elute isocratically with 100% MeOH.
-
Collect yellow/orange fractions (characteristic of phenazines).
-
-
Final Polish (HPLC):
-
Inject the active fraction onto a C18 Reverse-Phase column.
-
Mobile Phase: MeOH : Water (with 0.1% Formic Acid).[5]
-
Gradient: 20% MeOH
95% MeOH over 30 minutes.
-
Process Visualization
Figure 1: Solubility & Extraction Logic Flow
This diagram illustrates the decision matrix for solvent selection based on the chemical state of Endophenazine B.
Caption: Workflow depicting the pH-dependent extraction into Ethyl Acetate and subsequent purification using Methanol.
References
-
Gebhardt, K., et al. (2002).[6][7] "Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus.[6][7][8] I. Taxonomy, fermentation, isolation and biological activities."[6][8] The Journal of Antibiotics, 55(9), 794-800.[6][8]
-
Krastel, P., et al. (2002).[6][7] "Endophenazines A-D... II. Structure elucidation." The Journal of Antibiotics, 55(9), 801-806.[7]
-
Saleh, O., et al. (2012).[9] "Mutational analysis of a phenazine biosynthetic gene cluster in Streptomyces anulatus 9663." Beilstein Journal of Organic Chemistry, 8, 501-513.[9]
-
Jiang, H., et al. (2022). "Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3." Biology, 11(3), 363.[10]
Sources
- 1. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PhytoBank: Showing endophenazine B (PHY0063109) [phytobank.ca]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 2023.igem.wiki [2023.igem.wiki]
- 5. Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. npatlas.org [npatlas.org]
- 7. Endophenazines A-D, new phenazine antibiotics from the athropod associated endosymbiont Streptomyces anulatus II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities [pubmed.ncbi.nlm.nih.gov]
- 9. Streptomyces anulatus - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
LC-MS detection parameters for prenylated phenazines
Application Note: Optimized LC-MS/MS Workflows for the Identification and Quantification of Prenylated Phenazines
Introduction & Scientific Context
Prenylated phenazines are a distinct class of microbial secondary metabolites, predominantly isolated from Streptomyces and Pseudomonas species (e.g., Streptomyces anulatus, Pseudomonas chlororaphis). These compounds, including Endophenazines, Marinophenazines, and Streptophenazines, exhibit potent antibiotic, antifungal, and cytotoxic activities.
The Analytical Challenge: Structurally, these molecules consist of a redox-active nitrogen-containing heterocyclic core (phenazine) substituted with hydrophobic isoprene units (prenyl chains). The analytical complexity arises from:
-
Isomerism: Distinguishing between N-prenylated and C-prenylated isomers (e.g., Endophenazine A vs. B).
-
Hydrophobicity: The non-polar prenyl side chains require optimized reverse-phase gradients to prevent carryover and ensure resolution.
-
In-Source Fragmentation (ISF): Labile N-prenyl bonds can cleave in the ion source, mimicking the non-prenylated core and leading to false identifications.
This guide provides a self-validating LC-MS/MS protocol designed to preserve the integrity of the prenyl group while maximizing ionization efficiency.
Experimental Workflow
The following diagram outlines the critical path from fermentation broth to structural elucidation.
Figure 1: Optimized extraction and processing workflow for prenylated phenazines from microbial cultures.
Sample Preparation Protocol
Rationale: Phenazines are moderately polar to non-polar. Ethyl acetate (EtOAc) is the solvent of choice as it efficiently extracts the phenazine core without co-extracting excessive salts or highly polar media components.
Step-by-Step Methodology:
-
Harvesting: Centrifuge fermentation broth at 4,000 × g for 15 minutes.
-
Note: Most prenylated phenazines (e.g., Endophenazines) are secreted. However, for comprehensive profiling, extract the mycelial pellet using acetone/methanol (1:1) if mass balance is critical.
-
-
Extraction: Transfer 5 mL of supernatant to a glass vial. Add 5 mL of LC-MS grade Ethyl Acetate.
-
Agitation: Vortex vigorously for 2 minutes or shake at 200 rpm for 30 minutes.
-
Critical: Do not acidify the broth below pH 4.0 prior to extraction. While acidification aids partitioning of carboxylic acids (like PCA), it can promote degradation or rearrangement of the labile prenyl group.
-
-
Phase Separation: Centrifuge at 2,000 × g for 5 minutes to break the emulsion. Collect the upper organic layer.
-
Drying: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 35°C. Avoid high temperatures (>45°C) to prevent thermal degradation.
-
Reconstitution: Dissolve the residue in 200 µL of Methanol:Water (1:1). Filter through a 0.2 µm PTFE filter into an amber LC vial (phenazines are photosensitive).
Liquid Chromatography Parameters
Column Selection: A C18 column with high carbon load is recommended to resolve structural isomers. Phenyl-Hexyl phases can be used as an alternative to improve selectivity for aromatic isomers.
Table 1: UHPLC Gradient Conditions
| Parameter | Setting |
| System | UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera) |
| Column | Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 2 - 5 µL |
Gradient Profile:
-
0-1 min: 10% B (Isocratic hold for polar impurities)
-
1-10 min: 10% -> 95% B (Linear ramp)
-
10-12 min: 95% B (Wash to elute hydrophobic multi-prenylated species)
-
12-14 min: 10% B (Re-equilibration)
Mass Spectrometry Detection
Ionization Source: Electrospray Ionization (ESI) in Positive Mode . Phenazines are nitrogen-containing heterocycles that protonate readily ([M+H]+).
Source Parameters (Generic Optimization):
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325°C
-
Sheath Gas Flow: 10 L/min (High flow helps desolvation of hydrophobic chains)
-
Nebulizer: 35 psi
Fragmentation Logic: The "Rule of Prenyls"
The structural elucidation of these compounds relies on specific neutral losses.
-
Neutral Loss of 68 Da (C5H8): Characteristic of O-prenyl or N-prenyl groups cleaving to release an isoprene unit.
-
Neutral Loss of 56 Da (C4H8): Often observed in C-prenylated species where the cleavage involves a rearrangement (loss of isobutene equivalent).
-
Diagnostic Core Ions: The fragmentation usually leads back to the stable phenazine-1-carboxylic acid (PCA) core (m/z ~225) or phenazine core (m/z ~181).
Table 2: MRM Transitions for Common Targets
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| Endophenazine A | 279.1 [M+H]+ | 211.1 | 20-25 | Loss of Prenyl (-68 Da) |
| Endophenazine B | 279.1 [M+H]+ | 223.1 | 25 | Ring Fragmentation |
| Marinophenazine A | 363.2 [M+H]+ | 295.1 | 20 | Loss of Prenyl (-68 Da) |
| Phenazine-1-COOH | 225.1 [M+H]+ | 179.1 | 30 | Loss of COOH (-46 Da) |
Mechanistic Visualization
The following diagram illustrates the fragmentation pathway used to confirm the presence of the prenyl group.
Figure 2: Collision-Induced Dissociation (CID) pathway for Endophenazine A, showing the diagnostic neutral loss of the prenyl side chain.
Data Analysis & Validation Strategy
To ensure Trustworthiness and prevent false positives:
-
UV-Vis Correlation: Phenazines are pigments. Use the PDA/DAD detector inline.
-
Prenylated Phenazines: typically show absorption maxima at 250-260 nm and 360-380 nm .
-
Protocol: If a mass peak is detected without the corresponding UV spectrum, it is likely a non-phenazine background ion.
-
-
Mass Defect Filtering (MDF): Prenyl groups are hydrogen-rich.
-
Filter data for mass defects between 0.100 and 0.200 Da to isolate prenylated species from matrix background.
-
-
In-Source Fragmentation Check: Compare the retention time of the core ion (e.g., PCA, m/z 225) in the sample against a pure standard. If the core ion appears at the retention time of the prenylated parent (later eluting), it is a fragment, not the native molecule.
References
-
Gebhardt, K. et al. (2002). "Endophenazines A–D, New Phenazine Antibiotics from the Arthropod Associated Endosymbiont Streptomyces anulatus."[1] The Journal of Antibiotics.
-
Mentel, M. et al. (2009). "Formation of Phenazines by Streptomyces." ChemBioChem.
-
Cimmino, A. et al. (2012). "Phenazines and Cancer."[1] Molecules.
-
Laursen, J.B. & Nielsen, J. (2004). "Phenazine Natural Products: Biosynthesis, Synthetic Analogues, and Biological Activity." Chemical Reviews.
-
Saleh, O. et al. (2009). "Streptophenazines A–H, Indole-Alkaloid-Like Phenazines from a Marine Streptomyces sp."[2] Journal of Natural Products.
Sources
Application Note: Optimized NMR Spectroscopy Workflows for Endophenazine B
Topic: Endophenazine B Sample Preparation for NMR Spectroscopy Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Natural Product Chemists, and Structural Biologists
Introduction & Chemical Context
Endophenazine B is a prenylated phenazine derivative, specifically identified as a 5,10-dihydrophenazine (or 5,7-dihydro isomer depending on tautomeric stabilization) produced by Streptomyces anulatus and engineered Pseudomonas strains. Unlike simple phenazine-1-carboxylic acid (PCA), Endophenazine B contains a C-prenyl moiety (dimethylallyl group) and often exists in a delicate redox equilibrium.
The Critical Challenge: The primary failure mode in Endophenazine B analysis is uncontrolled oxidation . As a dihydro-phenazine, it is susceptible to auto-oxidation to its fully aromatic counterpart upon exposure to air and light. This results in line broadening, signal loss of amine protons, and the appearance of paramagnetic impurities that degrade field homogeneity.
This guide details a "Redox-Protected" workflow to ensure the structural integrity of Endophenazine B during NMR acquisition.
Pre-Analytical Decisions: The "Why" Behind the Protocol
Solvent Selection Strategy
The choice of solvent dictates the visibility of critical structural features, particularly the exchangeable protons on the dihydrophenazine core.
| Solvent | Suitability | Rationale |
| DMSO-d6 | Primary | High Solubility & Exchange Suppression. Excellent for dissolving the polar phenazine core. Crucially, it slows chemical exchange, allowing the observation of the N-H protons (often |
| CDCl3 | Secondary | Lipophilic Resolution. Superior for resolving the prenyl side-chain signals ( |
| MeOD-d4 | Avoid | Proton Exchange. Rapidly exchanges with N-H protons, erasing key diagnostic signals required to distinguish Endophenazine B from its oxidized analogs. |
The Aggregation Factor
Phenazines are planar, aromatic systems prone to
-
Symptom: Concentration-dependent chemical shift changes and peak broadening.
-
Solution: Maintain concentration below 10 mM (~3 mg/0.6 mL). If broadening persists, variable temperature (VT) NMR at 313 K (40°C) is recommended to disrupt aggregates.
Detailed Protocol: Redox-Protected Sample Preparation
Objective: Prepare a 600
Materials Required[1][2][3][4][5][6][7][8]
-
Analyte: >2.0 mg purified Endophenazine B (Lyophilized, stored at -20°C).
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v). Must be from a fresh ampoule.
-
Hardware: 5mm High-Precision NMR tubes (e.g., Wilmad 535-PP), Argon gas line, Long-neck glass pipette, Microbalance.
Step-by-Step Methodology
Phase 1: Inert Environment Setup
-
Degas Solvent: If not using a fresh ampoule, sparge the DMSO-d6 with dry Argon for 5 minutes to remove dissolved oxygen.
-
Tube Prep: Flush the empty NMR tube with Argon for 30 seconds using a long-neck pipette inserted to the bottom. Cap immediately.
Phase 2: Solubilization
-
Weighing: Weigh 2.0 – 3.0 mg of Endophenazine B into a 1.5 mL amber microcentrifuge tube (protects from photo-oxidation).
-
Dissolution: Add 600
L of prepared DMSO-d6. -
Mixing: Vortex gently for 30 seconds. Do not sonicate excessively, as heat can accelerate degradation.
-
Visual Check: Ensure the solution is clear. If particulates remain, centrifuge at 10,000 x g for 1 minute. Do not filter through cotton, as cellulose fibers can introduce water and oxygen.
Phase 3: Transfer & Sealing
-
Transfer: Uncap the NMR tube (under a stream of Argon if possible).
-
Pipetting: Using a clean glass Pasteur pipette, transfer the supernatant into the NMR tube.
-
Headspace Purge: Hover the Argon line over the liquid surface (do not bubble) for 10 seconds to displace air in the headspace.
-
Seal: Cap tightly. Wrap the cap with Parafilm to prevent atmospheric exchange during long 2D acquisitions.
Data Acquisition & Validation
Acquisition Parameters (600 MHz recommended)
-
Temperature: 298 K (Standard). Increase to 313 K if peaks are broad.
-
Relaxation Delay (d1): Set to
2.0 seconds. The rigid phenazine core may have long relaxation times; insufficient delay will suppress integration accuracy of quaternary carbons. -
Pulse Sequence:
-
1H (zg30)
-
13C (zgpg30 - power gated decoupling)
-
COSY, HSQC, HMBC (Standard parameter sets)
-
Self-Validating the Spectrum
Before running 2D experiments, validate the sample integrity using the 1H spectrum:
-
The "Redox Check": Look for the N-H signal. In Endophenazine B (dihydro form), a broad singlet should appear between 8.5 – 9.5 ppm (solvent dependent). If this is absent and the aromatic region is simplified, the sample has oxidized to the fully aromatic phenazine.
-
The "Prenyl Check": Verify the dimethylallyl group signals:
-
Two methyl singlets (
1.6 – 1.8 ppm). -
One olefinic proton triplet (
5.2 – 5.4 ppm). -
Methylene doublet (
3.4 ppm).
-
-
The "Purity Check": Check for residual water in DMSO (3.33 ppm). If the water peak is huge, proton exchange may broaden your N-H signals.
Visualized Workflows
Diagram 1: The "Redox-Protected" Workflow
This diagram illustrates the critical path from isolation to data acquisition, highlighting the inert gas intervention points.
Caption: Critical path for Endophenazine B preparation, emphasizing Argon shielding to prevent auto-oxidation of the dihydro-core.
Diagram 2: Troubleshooting Decision Matrix
A logical flow for addressing common spectral anomalies associated with phenazines.
Caption: Diagnostic logic for resolving aggregation (broadening) and oxidation (loss of amine signal) issues.
References
-
Gebhardt, K., et al. (2002). "Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. II.[1] Structure elucidation." The Journal of Antibiotics, 55(9), 801-806.[1]
-
Krastel, P., et al. (2002). "Endophenazines A-D...[1] I. Taxonomy, fermentation, isolation and biological activities."[2][3] The Journal of Antibiotics, 55(9), 794-800.[3]
-
Zhao, Q., et al. (2022). "Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3."[4] Biology, 11(3), 363.
-
Blunt, J. W., et al. "MarinLit: A Database of Marine Natural Products." (General reference for Phenazine NMR shifts).
Sources
- 1. Endophenazines A-D, new phenazine antibiotics from the athropod associated endosymbiont Streptomyces anulatus II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Endophenazine B in Aqueous Solutions
Welcome to the technical support center for Endophenazine B. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing the inherent instability of Endophenazine B in aqueous solutions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Introduction: Understanding Endophenazine B Instability
Endophenazine B, a terpenoid phenazine, holds significant promise in various research applications.[1] However, like many phenazine-containing molecules, its utility can be hampered by its susceptibility to degradation in aqueous environments. The core phenazine structure is redox-active and can be sensitive to factors such as pH, light, and oxidative stress.[2][3] This guide provides a systematic approach to identifying the causes of instability and implementing effective solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with Endophenazine B in aqueous solutions. Each question is followed by a detailed explanation of the underlying causes and a step-by-step troubleshooting guide.
FAQ 1: My Endophenazine B solution is changing color and losing potency over a short period. What is causing this?
Underlying Cause: Color change and loss of potency are hallmark signs of chemical degradation. For phenazine compounds, this is often due to photodegradation, pH-mediated hydrolysis, or oxidation. Phenazine-1-carboxylic acid (PCA), a related compound, is known to be more stable in neutral or alkaline conditions and in the absence of light.[2][4] Oxidative degradation can also occur, leading to the formation of hydroxylated byproducts.[2]
Troubleshooting Guide:
-
Control for Light Exposure:
-
Action: Prepare and store your Endophenazine B solutions in amber vials or wrap your containers in aluminum foil.
-
Rationale: To determine if photodegradation is the primary cause of instability.
-
-
Evaluate pH Effects:
-
Action: Prepare your Endophenazine B solution in a series of buffers with varying pH values (e.g., pH 5, 7, and 9). Monitor the stability of each solution over time using a suitable analytical method like HPLC-UV.
-
Rationale: To identify the optimal pH range for Endophenazine B stability.
-
-
Assess Oxidative Stability:
-
Action: Prepare your solution using degassed buffers (e.g., by sparging with nitrogen or argon). You can also add a small concentration of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT).
-
Rationale: To determine if the degradation is mediated by dissolved oxygen or other oxidizing species.
-
FAQ 2: I am observing unexpected peaks in my HPLC analysis of an aged Endophenazine B solution. How can I identify these new peaks?
Underlying Cause: The appearance of new peaks in your chromatogram indicates the formation of degradation products. For phenazine derivatives, these can include hydroxylated species, N-oxides, or products of side-chain cleavage.[2][5][6]
Troubleshooting Guide:
-
Forced Degradation Study:
-
Action: Conduct a forced degradation study to intentionally generate degradation products under controlled conditions (see the detailed protocol below).
-
Rationale: This will help you to generate and tentatively identify the degradation products you are observing in your aged samples.
-
-
LC-MS/MS Analysis:
-
Action: Analyze your aged and stressed samples using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS).
-
Rationale: This powerful technique will allow you to determine the molecular weights of the degradation products and obtain fragmentation patterns, which are crucial for structural elucidation.
-
In-Depth Technical Guides
Guide 1: Protocol for a Forced Degradation Study of Endophenazine B
A forced degradation study is essential for understanding the intrinsic stability of Endophenazine B and for identifying its degradation pathways.[4]
Objective: To systematically evaluate the stability of Endophenazine B under various stress conditions.
Materials:
-
Endophenazine B
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV-Vis spectrophotometer or HPLC-UV/MS system
Experimental Workflow:
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandf.figshare.com [tandf.figshare.com]
- 3. Prooxidative activities of 10 phenazine derivatives relative to that of clofazimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Screening Ultra-Stable (Phenazine)dioxyalkanocic Acids with Varied Water-Solubilizing Chain Lengths for High-Capacity Aqueous Redox Flow Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing impurities from crude Endophenazine B extracts
Status: Operational | Lead Scientist: Dr. Aris Thorne | Topic: Impurity Removal & Isolation
Welcome to the Technical Support Center for phenazine antibiotic isolation. This guide addresses the specific challenges of purifying Endophenazine B (C₁₉H₁₈N₂O₃) from Streptomyces fermentation broths (e.g., S. anulatus, S. cinnamonensis).
Unlike generic small molecules, Endophenazine B is a prenylated phenazine with amphoteric properties and redox sensitivity. The protocols below are designed to navigate its specific chemistry: the acidity of its C1-carboxylic acid, the basicity of the phenazine core, and its structural similarity to congeners like Endophenazine A.
📂 Module 1: Extraction & Phase Separation
Issue: "My crude extract yield is low, or I am facing persistent emulsions during the ethyl acetate partition."
🔬 The Mechanism
Endophenazine B contains a carboxylic acid moiety at position C1. In neutral fermentation broth (pH 6–7), this group exists as a carboxylate anion (COO⁻), rendering the molecule water-soluble. If you extract without acidification, the compound remains in the aqueous waste. Conversely, the fermentation broth contains proteins and lipids that stabilize emulsions when vigorously shaken.
🛠️ Troubleshooting Protocol
Step 1: The pH Switch (Critical) Before adding solvent, you must suppress the ionization of the carboxylic acid.
-
Chill the fermentation broth to 4°C.
-
Acidify broth to pH 2.0–3.0 using 6M HCl.
-
Why? This protonates the carboxyl group (COO⁻ → COOH), driving the molecule into the organic phase.
-
-
Caution: Do not go below pH 1.5, as you risk protonating the phenazine nitrogens, which can alter solubility or cause degradation.
Step 2: Emulsion Breaking If an emulsion forms (common with Streptomyces media):
-
Filtration First: Filter the broth through a Celite pad before extraction to remove mycelia and large proteins.
-
The Salting Out Effect: Add NaCl (brine) to the aqueous phase. This increases the ionic strength, forcing organics out of the water phase and sharpening the interface.
📊 Data: Solvent Efficiency Table
| Solvent System | Partition Coefficient (LogP) | Suitability | Notes |
| Ethyl Acetate (EtOAc) | High | Optimal | Best balance of polarity for prenylated phenazines. |
| Dichloromethane (DCM) | Moderate | Sub-optimal | Often forms tighter emulsions; heavier than water (bottom layer). |
| n-Butanol | Very High | Rescue Only | Extracts too many polar impurities/sugars. Use only if EtOAc fails. |
📂 Module 2: Chromatographic Isolation (The "A vs. B" Problem)
Issue: "I cannot separate Endophenazine B from Endophenazine A. They co-elute on my column."
🔬 The Mechanism
Endophenazine A and B are structural congeners. They differ only by the oxidation state or subtle substitution on the prenyl chain or the phenazine core. Their polarity is nearly identical on standard Silica Gel 60, leading to "smearing" or overlapping peaks.
🛠️ Troubleshooting Protocol
Option A: Silica Gel Optimization (The Acid Trick) Standard silica is slightly acidic, but phenazines can streak due to interaction with silanol groups.
-
Mobile Phase: Use Toluene:Ethyl Acetate:Formic Acid (ratio 5:4:0.1).
-
Why? Toluene provides π-π interaction selectivity. Formic acid suppresses tailing by keeping the carboxyl group protonated.
-
-
Loading: Do not load in pure Methanol. Load the sample adsorbed onto Celite or dissolved in a minimum volume of DCM.
Option B: Reversed-Phase (C18) Resolution If silica fails, switch to C18. The prenyl chain differences are better resolved by hydrophobicity.
-
Column: C18 (ODS) preparative column.
-
Gradient: 50% MeOH → 95% MeOH over 30 minutes (with 0.1% Formic Acid).
-
Result: Endophenazine A (often slightly less polar) usually elutes after Endophenazine B, or vice-versa depending on the specific prenyl modification (N- vs C-prenylation).
-
🧬 Workflow Visualization: Purification Logic
Figure 1: Decision matrix for selecting the appropriate chromatographic method based on TLC separation efficiency.
📂 Module 3: Stability & Final Polishing
Issue: "The compound turns dark/brown after drying or storage."
🔬 The Mechanism
Phenazines are redox-active compounds.[1][2] They can undergo reversible reduction to a dihydro-phenazine form (leuco form) or irreversible oxidation. Furthermore, the conjugated system makes them photolabile (sensitive to UV/visible light).
🛠️ Troubleshooting Protocol
1. Light Protection:
-
Wrap all columns, flasks, and vials in aluminum foil during purification.
-
Work in amber glassware whenever possible.
2. The "Brown Oil" Fix (Polishing): If your final product is a sticky brown oil instead of a powder, it likely contains lipid impurities or oxidized byproducts.
-
Trituration: Dissolve the oil in a minimum amount of Diethyl Ether. Slowly add cold n-Hexane.
-
Result: Endophenazine B should precipitate as a yellow/orange solid, while lipids remain dissolved in the hexane.
-
Centrifuge to collect the solid.
3. Storage:
-
Store dry at -20°C under Argon or Nitrogen atmosphere.
-
Avoid storing in solution (especially DMSO or Methanol) for prolonged periods at room temperature.
📚 References & Authority
The protocols above are synthesized from established isolation methodologies for Streptomyces phenazines.
-
Gebhardt, K. et al. (2002). "Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities."[3][4][5] The Journal of Antibiotics.
-
Zhao, S. et al. (2022). "Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3."[6] Biology. (Details extraction at pH 2.0-3.0 and HPLC gradients).
-
Luo, Q. et al. (2011). "Isolation and purification of a modified phenazine, griseoluteic acid, produced by Streptomyces griseoluteus P510."[7] Research in Microbiology.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific reagents used in your laboratory.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijm.tums.ac.ir [ijm.tums.ac.ir]
- 4. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Streptomyces anulatus | 55 Publications | 662 Citations | Top Authors | Related Topics [scispace.com]
- 6. Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Solubilizing Endophenazine B for Biological Assays
Topic: Optimization of Endophenazine B Solubility & Stability Ticket ID: EPB-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
Endophenazine B is a prenylated phenazine derivative. While its core phenazine structure exhibits moderate polarity, the N-prenyl group (3-methylbut-2-en-1-yl) significantly increases its lipophilicity (LogP ~3.5), leading to poor aqueous solubility (<0.05 g/L).
Users frequently encounter "crash-out" (precipitation) when diluting DMSO stocks into aqueous culture media. This guide provides validated protocols to maintain solubility in MIC assays, IC50 cytotoxicity screens, and mechanistic studies.
Part 1: Troubleshooting & FAQs
Q1: My Endophenazine B precipitates immediately upon addition to cell culture media. Why?
Diagnosis: You are likely experiencing "Solvent Shock." The Science: Endophenazine B is stable in 100% DMSO. However, when a small volume of high-concentration stock is added to a large volume of aqueous media, the local solvent environment shifts instantaneously from lipophilic to hydrophilic. The hydrophobic prenyl tail drives rapid nucleation, causing the compound to crystallize before it can disperse. The Fix:
-
Pre-dilution: Do not add 100% DMSO stock directly to the well. Create an intermediate dilution (e.g., 10x working concentration) in a solvent/buffer mix (e.g., 50% DMSO / 50% PBS) before the final spike.
-
Vortexing: Vortex the media while adding the compound, not after.
Q2: Can I use ethanol instead of DMSO?
Recommendation: Avoid Ethanol if possible. Reasoning: While Endophenazine B dissolves in ethanol, ethanol is more volatile and less effective at suppressing the aggregation of the planar phenazine rings compared to DMSO. Furthermore, ethanol has a lower tolerance threshold in many mammalian cell lines (often <0.1%) compared to DMSO (<0.5%). Exception: If your assay targets bacteria sensitive to DMSO, use PEG-400 as a co-solvent.
Q3: I need a concentration >100 µM, but DMSO limits prevent this. What is the alternative?
Solution: Cyclodextrin Complexation.
Protocol: Use 2-Hydroxypropyl-
Q4: Is Endophenazine B light-sensitive?
Yes. Phenazines are redox-active and photo-labile. Standard: All solubilization steps should be performed under amber light or in tubes wrapped in aluminum foil. Store stock solutions at -20°C in amber glass vials to prevent photo-oxidation of the prenyl group.
Part 2: Validated Protocols
Protocol A: Standard DMSO Solubilization (For <50 µM Assays)
Best for: Routine MIC assays and IC50 screens where DMSO < 0.5% is acceptable.
-
Weighing: Weigh Endophenazine B powder into a sterile amber glass vial.
-
Primary Stock (10 mM): Add sterile, anhydrous DMSO (Grade: Cell Culture Tested) to achieve 10 mM.
-
Calculation: Mass (mg) / MW (322.36 g/mol ) × 100,000 = Volume of DMSO (µL).
-
-
Sonicate: Sonicate in a water bath at room temperature for 5-10 minutes until the solution is visually clear (no particulates).
-
Working Solution (Step-Down):
-
Prepare a 100x intermediate stock in 100% DMSO.
-
Dilute this 1:100 into the assay medium.
-
Result: Final DMSO concentration is 1.0% (High).
-
Better Method: Dilute 1:200 for 0.5% DMSO (Safe for most lines).[2]
-
Protocol B: HP-
-CD Complexation (For High-Dose/In Vivo Studies)
Best for: Animal studies or sensitive cell lines where DMSO is toxic.
| Reagent | Concentration | Role |
| Endophenazine B | 1 mg/mL (Target) | Active Compound |
| HP- | 20% (w/v) | Solubilizing Excipient |
| Water/PBS | Balance | Solvent |
Procedure:
-
Carrier Prep: Dissolve 20g of HP-
-CD in 100 mL of sterile water/PBS. Filter sterilize (0.22 µm). -
Compound Addition: Add Endophenazine B powder slowly to the carrier solution while stirring magnetically.
-
Equilibration: Stir protected from light for 24 hours at room temperature.
-
Clarification: If particles remain, centrifuge at 10,000 x g for 10 mins.
-
Quantification: Measure the supernatant concentration via HPLC or UV-Vis (Absorbance at ~360-380 nm) against a standard curve to determine the exact solubilized concentration.
Part 3: Visual Workflows
Figure 1: Solubilization Decision Matrix
Caption: Logic flow for selecting the optimal solvent system based on assay sensitivity and required concentration.
Figure 2: The "Step-Down" Dilution Method
Caption: Workflow to prevent precipitation (Crash-Out) during serial dilution.
References
-
PubChem. (2025).[3] Endophenazine B | C19H18N2O3.[4] National Library of Medicine. [Link]
-
Thalhammer, K. O., & Newman, D. K. (2023).[5] A phenazine-inspired framework for identifying biological functions of microbial redox-active metabolites.[5] Current Opinion in Chemical Biology, 75, 102320.[5] [Link]
-
Li, N., et al. (2018). Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system.[6][7] Journal of Inclusion Phenomena and Macrocyclic Chemistry. [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. [Link]
-
Cui, Z., et al. (2022).[8] Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3. Journal of Agricultural and Food Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. lifetein.com [lifetein.com]
- 3. Endophenazine A | C18H16N2O2 | CID 10039975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PhytoBank: Showing endophenazine B (PHY0063109) [phytobank.ca]
- 5. A phenazine-inspired framework for identifying biological functions of microbial redox-active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Cytotoxicity Guide: Endophenazine B vs. Pyocyanin
[1]
Executive Summary
This technical guide compares the cytotoxic profiles of Pyocyanin (PYO) , a major virulence factor of Pseudomonas aeruginosa, and Endophenazine B , a prenylated phenazine derivative primarily isolated from Streptomyces species (e.g., S. prasinus, S. anulatus).
While both share the core phenazine nitrogen-containing heterocycle, their biological behaviors diverge significantly due to structural substituents.[1] Pyocyanin acts primarily as a redox-active zwitterion , generating catastrophic Reactive Oxygen Species (ROS) cascades and mitochondrial dysfunction.[1] In contrast, Endophenazine B utilizes an N-prenyl moiety to enhance lipophilicity, facilitating membrane permeation and enabling dual mechanisms of action involving DNA interaction and moderate redox cycling.
Chemical & Structural Basis[1][2][3]
The distinct cytotoxicity of these molecules is dictated by their substituents on the phenazine core.[1][2]
Pyocyanin (1-hydroxy-5-methylphenazine)[1][4]
-
Key Feature: The N-methyl group and hydroxyl group allow it to exist as a zwitterion at physiological pH.[1]
-
Physicochemical Behavior: Highly redox-active.[1] It easily crosses cell membranes and accepts electrons from NADH, cycling between oxidized and reduced states. This cycling is the engine of its toxicity.[1]
Endophenazine B (Prenylated Phenazine)
-
Source: Streptomyces spp.[1][5][9][10] (e.g., S. anulatus).[1][5][10]
-
Key Feature: An N-prenyl (C5-isoprenoid) chain.[1]
-
Physicochemical Behavior: The prenyl group significantly increases lipophilicity compared to the methyl group of PYO.[1] This structural modification often shifts the mechanism from pure redox cycling toward DNA intercalation or topoisomerase inhibition, a common trait in prenylated antibiotics (Structure-Activity Relationship).[1]
Structural Comparison Diagram (SAR)
Figure 1: Structure-Activity Relationship (SAR) highlighting how the N-substituent dictates the primary cytotoxic mode.[1]
Mechanistic Comparison
Pyocyanin: The Mitochondrial Toxin
PYO acts as a "cellular respiratory hijacker."[1] It bypasses the normal electron transport chain (ETC):[1]
-
Entry: Diffuses into the cytosol.[1]
-
Reduction: Oxidizes intracellular NADPH to NADP+, becoming reduced PYO.[1]
-
ROS Generation: Transfers electrons directly to Molecular Oxygen (
), creating Superoxide ( ).[1] -
Damage: This cycle depletes cellular NADPH (essential for glutathione regeneration) and generates H2O2, leading to mitochondrial acid sphingomyelinase activation, calcium overload, and apoptosis.
Endophenazine B: The Dual-Action Agent
Endophenazine B exhibits a hybrid mechanism:
-
Membrane/Enzyme Interaction: The prenyl tail facilitates entry and potential anchoring in lipid bilayers or hydrophobic pockets of enzymes (e.g., Topoisomerases), a mechanism observed in related Streptomyces phenazines.[1]
-
Redox Activity: While less potent than PYO, it retains the phenazine core's ability to generate ROS, contributing to cytotoxicity but often requiring higher concentrations to match PYO's oxidative burst.[1]
Mechanistic Pathway Diagram[1][12]
Figure 2: Divergent signaling pathways.[1] PYO triggers rapid oxidative collapse; Endophenazine B induces stress via DNA/enzyme modulation and moderate oxidative stress.
Experimental Data Review
The following data aggregates findings from Streptomyces metabolite profiling and P. aeruginosa virulence studies.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Cell Line | Tissue Origin | Pyocyanin (PYO) IC50 | Endophenazine B IC50 | Interpretation |
| HeLa | Cervical Cancer | ~5 - 10 µM (1-2 µg/mL) | ~30.4 µg/mL (~100 µM) | PYO is significantly more potent per mass unit in this line.[1] |
| HepG2 | Liver Cancer | ~10 - 20 µM | ~80.0 µg/mL | Endophenazine B shows lower potency; HepG2 metabolic activity may detoxify the prenylated form.[1] |
| MDA-MB-231 | Breast Cancer | ~15 µM | ~25.0 µg/mL | Comparable activity range; Endophenazine B shows promise against triple-negative lines.[1] |
| Vero | Normal Kidney | High Toxicity (< 10 µM) | ~320 µg/mL | CRITICAL: Endophenazine B demonstrates a superior Therapeutic Index (Selectivity) compared to PYO. |
Data Synthesis:
-
Potency: Pyocyanin is generally more potent (lower IC50) due to its aggressive catalytic redox cycling.[1]
-
Selectivity: Endophenazine B is less toxic to normal cells (Vero) compared to cancer lines (Selectivity Index > 10), whereas Pyocyanin is indiscriminately toxic to both mammalian cells and bacteria.
Experimental Protocols
Expert Insight: When testing phenazines, standard MTT assays can produce false positives .[1] Phenazines are redox-active and can directly reduce the MTT tetrazolium salt to formazan without cellular metabolism.[1] You strictly must use appropriate controls or alternative assays (e.g., ATP-based or Impedance).[1]
Protocol A: Modified Cytotoxicity Assay (Artifact-Free)
-
Seeding: Seed target cells (e.g., HeLa) at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment:
-
Prepare stock solutions of Endophenazine B (DMSO) and Pyocyanin (Ethanol or Water).
-
Perform serial dilutions (0.1 µM to 100 µM).
-
Cell-Free Control (Critical): Add compounds to media without cells to check for direct reagent reduction.[1]
-
-
Incubation: Treat for 24h and 48h.
-
Readout (SRB or ATP):
-
Avoid MTT/MTS.
-
Recommended: Sulforhodamine B (SRB) assay (measures protein mass, unaffected by redox) or CellTiter-Glo (ATP quantification).
-
Fix cells with TCA (for SRB), wash, stain, and read absorbance at 510 nm.
-
-
Calculation:
[1]
Protocol B: ROS Quantification (Mechanistic Validation)
To distinguish PYO from Endophenazine B mechanisms:
References
-
Lau, G. W., et al. (2004). The role of pyocyanin in Pseudomonas aeruginosa infection.[1] Trends in Molecular Medicine. Link
-
Hall, S., et al. (2016). The pathogen Pseudomonas aeruginosa shifts the balance of host mitochondrial defenses.[1] Scientific Reports.[1] Link
-
Gebhardt, K., et al. (2002). Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus.[1][5] The Journal of Antibiotics. Link
-
Bunyapaiboonsri, T., et al. (2024). Antibacterial and Anticancer Properties of Endophenazines from Streptomyces prasinus ZO16.[11] DocsDrive/Research Database.[1] Link
-
Rada, B., & Leto, T. L. (2013). Pyocyanin effects on respiratory epithelium: relevance in Pseudomonas aeruginosa airway infections. Trends in Microbiology. Link
-
Laursen, J. B., & Nielsen, J. (2004). Phenazine natural products: biosynthesis, physiology, and structural diversity. Chemical Reviews. Link
Sources
- 1. Pyocyanin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. Pyocyanin Alters Redox Homeostasis and Carbon Flux through Central Metabolic Pathways in Pseudomonas aeruginosa PA14 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and structure elucidation of phenazine derivative from Streptomyces sp. strain UICC B-92 isolated from Neesia altissima (Malvaceae) | Iranian Journal of Microbiology [ijm.tums.ac.ir]
- 6. Effects of Pseudomonas aeruginosa pyocyanin and 1-hydroxyphenazine on intracellular calcium, mitochondrial function, and viability in human nasal epithelial cells | bioRxiv [biorxiv.org]
- 7. Pseudomonas aeruginosa Pyocyanin Induces Neutrophil Death via Mitochondrial Reactive Oxygen Species and Mitochondrial Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and structure elucidation of phenazine derivative from Streptomyces sp. strain UICC B-92 isolated from Neesia altissima (Malvaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docsdrive.com [docsdrive.com]
A Senior Application Scientist's Guide to a Definitive Structure: Validating Endophenazine B via ¹H and ¹³C NMR
In the field of natural product chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research. It is the bedrock upon which all subsequent biological and medicinal chemistry efforts are built. The endophenazines, a class of phenazine antibiotics isolated from Streptomyces species, represent a compelling area of study due to their antibacterial and anticancer properties.[1] Among these, Endophenazine B, with its proposed structure of 5-methyl-9-(3-methylbut-2-en-1-yl)-7-oxo-5,7-dihydrophenazine-1-carboxylic acid (Figure 1), presents a fascinating scaffold for potential therapeutic development.
However, a proposed structure, no matter how well-reasoned from biosynthetic or mass spectrometry data, remains a hypothesis until rigorously validated. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[1] This guide provides a comprehensive, in-depth comparison of the theoretical NMR profile of Endophenazine B's proposed structure with actual experimental data from a closely related analogue, Endophenazine A. Through this comparative analysis, we will delineate the principles and practices of structural validation, providing researchers, scientists, and drug development professionals with a robust framework for their own work.
This guide will not merely list procedural steps but will delve into the causality behind experimental choices, ensuring a self-validating system of protocols. Every claim and standard is grounded in authoritative sources, providing a trustworthy and expert-driven narrative.
The Proposed Structure of Endophenazine B
Figure 1: Proposed Chemical Structure of Endophenazine B
Caption: The proposed chemical structure of Endophenazine B (C₁₉H₁₈N₂O₃).
The Power of NMR in Structural Elucidation
NMR spectroscopy is predicated on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will align with an external magnetic field. The application of a radiofrequency pulse can excite these nuclei to a higher energy state. The frequency at which they resonate back to their ground state is exquisitely sensitive to their local electronic environment. This provides three key pieces of information:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum (in ppm) indicates the chemical environment of the nucleus. Electronegative atoms or π-systems deshield a nucleus, shifting its signal downfield (to a higher ppm value).
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (J): The interaction of the magnetic fields of neighboring nuclei causes signals to split into multiplets. The pattern of this splitting reveals the number of adjacent, non-equivalent nuclei.
By piecing together these clues, a molecular "skeleton" can be constructed. For complex molecules like Endophenazine B, one-dimensional (1D) ¹H and ¹³C NMR spectra are often supplemented with two-dimensional (2D) experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign all signals and confirm connectivity.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of the final structural validation is directly dependent on the quality of the acquired NMR data. The following protocol outlines the critical steps for obtaining high-resolution spectra suitable for publication and regulatory submission.
1. Sample Preparation:
-
Purity is Paramount: The isolated compound must be of high purity (>95%), as impurities will introduce extraneous signals and complicate the analysis. Purification is typically achieved through high-performance liquid chromatography (HPLC).
-
Sample Quantity: For modern NMR spectrometers equipped with cryoprobes, as little as 1-5 mg of the compound is sufficient for a full suite of 1D and 2D experiments.
-
Solvent Selection: The choice of solvent is critical. It must dissolve the sample and should not have signals that overlap with key resonances of the analyte. Deuterated solvents are used to avoid a large solvent signal in ¹H NMR. For phenazine compounds, which often have both polar and non-polar regions, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power and its residual proton signal appearing at a known chemical shift (δ ~2.50 ppm).
-
Procedure:
-
Accurately weigh approximately 3 mg of purified Endophenazine B (or analogue).
-
Dissolve the sample in 0.6 mL of high-purity DMSO-d₆ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
2. NMR Instrument Parameters:
The following parameters are typical for a 400 MHz or 600 MHz spectrometer:
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: ~3-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to produce singlet signals for each carbon.
-
Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.
-
Relaxation Delay (d1): 2 seconds.
-
-
2D NMR (COSY, HSQC, HMBC): Standard, gradient-selected pulse programs should be utilized. The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and total experiment time.
The Validation Workflow: A Visual Representation
The process of validating a proposed chemical structure using NMR spectroscopy follows a logical and systematic workflow. This involves acquiring a suite of NMR experiments, processing the data, and meticulously comparing the experimental results with the expected spectroscopic features of the proposed structure.
Caption: Workflow for the structural validation of Endophenazine B using NMR spectroscopy.
Comparative Analysis: Endophenazine A as a Working Model
While the full experimental NMR dataset for Endophenazine B is not publicly available at the time of this writing, a comprehensive dataset for the structurally similar Endophenazine A has been published.[2] We will use this data to illustrate the validation process. The key difference is the absence of the N-methyl and the C-7 oxo groups in Endophenazine A.
Table 1: Comparison of Experimental ¹H and ¹³C NMR Data for Endophenazine A with Predicted Values
| Position | Experimental ¹H (δ ppm, J in Hz)[2] | Predicted ¹H (δ ppm) | Experimental ¹³C (δ ppm)[2] | Predicted ¹³C (δ ppm) |
| 1 | - | - | 138.8 | 140.1 |
| 2 | 8.61 (d, 7.0) | 8.45 | 132.1 | 131.5 |
| 3 | 8.11 (d, 7.9) | 7.98 | 127.6 | 128.2 |
| 4 | 8.51 (d, 8.7) | 8.33 | 134.8 | 133.9 |
| 4a | - | - | 142.5 | 141.8 |
| 5a | - | - | 143.7 | 142.9 |
| 6 | 7.87 (d, 6.8) | 7.75 | 130.5 | 130.1 |
| 7 | 7.98 (d, 7.8) | 7.88 | 133.9 | 132.7 |
| 8 | 8.17 (d, 8.1) | 8.05 | 131.1 | 130.8 |
| 9 | - | - | 139.3 | 138.5 |
| 9a | - | - | 139.4 | 140.7 |
| 10a | - | - | 127.5 | 128.9 |
| 11 (COOH) | - | - | 166.1 | 167.3 |
| 12 (CH₂) | 3.37 (br) | 3.45 | 29.3 | 28.7 |
| 13 (CH) | 5.51 (t, 7.3) | 5.42 | 121.6 | 122.5 |
| 14 (C) | - | - | 133.6 | 134.8 |
| 15 (CH₃) | 1.79 (s) | 1.75 | 25.5 | 25.9 |
| 16 (CH₃) | 1.73 (s) | 1.70 | 17.8 | 18.1 |
Predicted values were generated using a standard NMR prediction algorithm. Discrepancies between experimental and predicted values are expected but should follow consistent trends.
Analysis of the Data:
-
Aromatic Region (δ 7.5-9.0 ppm): The ¹H NMR spectrum of Endophenazine A shows a series of doublets, characteristic of a substituted aromatic system.[2] A COSY experiment would confirm the coupling between adjacent protons (e.g., H-2 with H-3, H-3 with H-4, etc.).
-
Prenyl Group: The signals at δ 3.37 (broad singlet, CH₂), 5.51 (triplet, CH), 1.79 (singlet, CH₃), and 1.73 (singlet, CH₃) are classic indicators of a 3-methylbut-2-en-1-yl (prenyl) group.[2] The HMBC spectrum would be crucial here, showing correlations from the CH₂ protons (H-12) to the aromatic carbons (C-8, C-9) and the olefinic carbons (C-13, C-14), thus confirming the attachment point of the side chain.
-
Carboxylic Acid: The ¹³C signal at δ 166.1 ppm is characteristic of a carboxylic acid carbon. The corresponding proton is often broad or not observed in the ¹H spectrum.
-
Comparison with Prediction: The predicted chemical shifts for Endophenazine A show good correlation with the experimental data. The minor deviations are within the expected range for prediction algorithms and can be attributed to subtle solvent and conformational effects.
Extrapolating to Endophenazine B:
To validate the structure of Endophenazine B, one would perform the same analysis and expect to see key differences from the Endophenazine A data:
-
N-Methyl Group: A new singlet in the ¹H NMR spectrum around δ 3.5-4.0 ppm, integrating to three protons. A corresponding signal in the ¹³C spectrum around δ 30-40 ppm. An HMBC correlation from the N-methyl protons to adjacent carbons in the phenazine core would be definitive proof.
-
Oxo Group at C-7: The presence of the carbonyl group would significantly deshield the adjacent carbons (C-6, C-8) and protons (H-6, H-8), shifting their signals further downfield in both the ¹H and ¹³C spectra. The ¹³C signal for C-7 itself would appear in the carbonyl region (δ > 180 ppm).
-
Modified Aromatic System: The substitution pattern on the second aromatic ring would be altered, leading to different splitting patterns for the remaining aromatic protons.
By meticulously comparing the experimentally obtained spectra of a new isolate with these predicted features, a confident structural assignment for Endophenazine B can be made.
Conclusion and Future Outlook
The structural validation of natural products like Endophenazine B is a non-trivial but essential task that underpins all future research. This guide has outlined a comprehensive, scientifically rigorous approach to this process using ¹H and ¹³C NMR spectroscopy. By combining high-quality experimental data acquisition with a deep understanding of NMR principles and a comparative analytical framework, researchers can move from a proposed structure to a validated molecular entity.
While the definitive experimental NMR data for Endophenazine B remains to be published in a readily accessible format, the methodology described herein, exemplified by the analysis of its close analogue Endophenazine A, provides a clear and authoritative roadmap for its eventual and unambiguous structural confirmation. This, in turn, will unlock the potential for further exploration of its biological activities and its development as a potential therapeutic agent.
References
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Li, Y., Yu, S., Bai, M., Jiang, M., & Zhang, X. (2022). Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3. Biology, 11(3), 363. [Link]
-
Hassan, S. S. U., Shaikh, A. L., & El-Guendouz, F. (2023). Antibacterial and Anticancer Properties of Endophenazines from Streptomyces prasinus ZO16, an Endophyte in Zingiber officinale Rosc. Science Alert. [Link]
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A Comparative Analysis of N-Prenylated vs. C-Prenylated Phenazine Bioactivity: A Guide for Researchers
In the ever-evolving landscape of natural product chemistry and drug discovery, phenazines, a class of nitrogen-containing heterocyclic compounds, have consistently captured the attention of the scientific community.[1][2][3] Their diverse pharmacological activities, ranging from antimicrobial to anticancer, make them a fertile ground for the development of novel therapeutics.[1][2][3][4] A key structural modification that significantly influences their biological profile is prenylation—the attachment of a prenyl group. This guide provides an in-depth, objective comparison of the bioactivity of N-prenylated versus C-prenylated phenazines, supported by experimental evidence, to aid researchers in navigating this promising chemical space.
The Significance of Prenylation: A Gateway to Enhanced Bioactivity
Prenylation, the enzymatic addition of isoprenoid moieties, is a widespread phenomenon in the biosynthesis of natural products.[5][6] This lipophilic modification can profoundly impact a molecule's physicochemical properties, such as membrane permeability and protein-ligand interactions, thereby modulating its biological activity.[7] In the context of phenazines, the position of prenylation—either on a nitrogen atom (N-prenylation) or a carbon atom (C-prenylation) of the phenazine core—gives rise to distinct subclasses of compounds with potentially divergent therapeutic applications.[1][4]
N-Prenylated Phenazines: A Closer Look at their Biological Profile
N-prenylated phenazines are characterized by the attachment of a prenyl group to one of the nitrogen atoms of the phenazine ring.[5] While less common than their C-prenylated counterparts, several N-prenylated phenazines have been isolated from microbial sources, primarily Streptomyces species, and have demonstrated noteworthy biological activities.[5][8]
A prominent example is Lavanducyanin , an N-prenylated phenazine with reported cytotoxic activities.[4] Studies have also highlighted the antibacterial potential of some N-prenylated compounds. For instance, an N-prenylated endophenazine isolated from Kitasatospora sp. MBT66 demonstrated better inhibitory activity against Bacillus subtilis than the conventional antibiotics ampicillin and streptomycin.[2][3][8] Another example, chromophenazine D, showed moderate antibacterial effectiveness.[1][4] However, it is important to note that not all N-prenylated phenazines exhibit strong bioactivity. For instance, several chromophenazines (A-F) displayed no discernible biological activity in some assays.[1][4]
The structural diversity within N-prenylated phenazines is further expanded by variations in the prenyl side chain. For example, phenazinomycin possesses a monocyclic farnesyl group, while lavanducyanin has a cyclolavandulyl group.[5] These structural nuances can significantly influence their biological targets and efficacy.
C-Prenylated Phenazines: A Hub of Antimicrobial and Anticancer Activity
C-prenylated phenazines, where the prenyl group is attached to the carbon skeleton of the phenazine core, represent a larger and more extensively studied class of terpenoid phenazines.[1][4] These compounds have been a significant focus of research due to their often potent antimicrobial and anticancer properties.
Endophenazines A, B, and E, isolated from Streptomyces, are well-characterized C-prenylated phenazines that exhibit antimicrobial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[1][4] The biosynthesis of these compounds involves specific prenyltransferases that catalyze the C-prenylation of a phenazine precursor.[6]
Beyond their antibacterial effects, C-prenylated phenazines have also shown promise as anticancer agents. The lipophilic prenyl chain can enhance the molecule's ability to intercalate with DNA or interact with other cellular targets, leading to cytotoxic effects against cancer cell lines.[9]
Head-to-Head Comparison: N- vs. C-Prenylation and its Impact on Bioactivity
A direct, systematic comparison of the bioactivity of N- and C-prenylated phenazines is often challenging due to the structural diversity within each class and the varied experimental conditions reported in the literature. However, by synthesizing the available data, we can draw some key distinctions and guiding principles for future research.
| Feature | N-Prenylated Phenazines | C-Prenylated Phenazines |
| Prevalence | Less common | More frequently isolated and studied |
| Primary Bioactivities | Cytotoxic, Moderate Antibacterial | Potent Antimicrobial (Gram-positive & Gram-negative), Anticancer |
| Key Examples | Lavanducyanin, Phenazinomycin, Chromophenazine D | Endophenazines A, B, E, JBIR-46, JBIR-47 |
| Structure-Activity Relationship (SAR) Insights | The nature of the N-alkyl group is crucial for activity.[5] | The position and nature of the C-prenyl group influence potency and spectrum of activity. |
Generally, the current body of evidence suggests that C-prenylated phenazines, as a class, exhibit a broader and more potent spectrum of antimicrobial activity compared to their N-prenylated isomers.[1][4] However, N-prenylated phenazines with unique side chains, like lavanducyanin, have demonstrated significant cytotoxic potential that warrants further investigation.[4]
The underlying reason for these differences likely lies in how the position of the prenyl group affects the molecule's overall shape, lipophilicity, and ability to interact with specific biological targets. C-prenylation can extend the planar aromatic system of the phenazine core, which may facilitate DNA intercalation—a common mechanism of action for anticancer drugs.[9] In contrast, N-prenylation introduces a substituent that protrudes from the plane of the heterocyclic ring, which could favor interactions with specific enzyme active sites.
Experimental Workflows for Bioactivity Assessment
To enable a standardized comparison, it is crucial to employ robust and reproducible experimental protocols. Below are generalized workflows for assessing the key bioactivities of prenylated phenazines.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of prenylated phenazines.
Detailed Protocol for Broth Microdilution Assay:
-
Preparation of Compounds: Dissolve the N- and C-prenylated phenazines in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Preparation of Inoculum: Grow the test microorganisms (e.g., S. aureus, E. coli) in appropriate broth to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions in the broth to achieve a range of final concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxic activity (IC50) of prenylated phenazines.
Detailed Protocol for MTT Assay:
-
Cell Seeding: Seed the desired cancer cell lines in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the N- and C-prenylated phenazines. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the cell viability as a percentage of the control and determine the IC50 value by plotting a dose-response curve.
Future Directions and Concluding Remarks
The comparative analysis of N- and C-prenylated phenazines reveals a fascinating interplay between chemical structure and biological function. While C-prenylated phenazines currently appear to hold more promise as broad-spectrum antimicrobial agents, the unique cytotoxic profiles of certain N-prenylated compounds underscore the importance of exploring all avenues of this chemical class.
Future research should focus on:
-
Direct Comparative Studies: Synthesizing and testing pairs of N- and C-prenylated isomers with identical phenazine cores and prenyl groups to provide a more direct comparison of their bioactivities.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which these compounds exert their effects.
-
Synergistic Studies: Investigating the potential for synergistic effects when used in combination with existing antibiotics or anticancer drugs.
By continuing to unravel the structure-activity relationships of prenylated phenazines, the scientific community can unlock their full therapeutic potential and pave the way for the development of next-generation drugs.
References
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Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Marine Drugs. [Link]
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In vivo and in vitro Reconstitution of Biosynthesis of N‐Prenylated Phenazines Revealing Diverse Phenazine‐Modifying Enzymes. ChemBioChem. [Link]
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Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Marine Drugs. [Link]
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Synthesis of O-Prenylated O-Glycosylated and O-Benzylated Phenazines Derivatives and Their Antimicrobial and Molecular Docking Studies. PubMed. [Link]
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Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. PMC. [Link]
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Recent Advances in Phenazine Natural Products: Biosynthesis and Metabolic Engineering. Journal of Agricultural and Food Chemistry. [Link]
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Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. MDPI. [Link]
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Synthesis and biological activity of phenazine derivatives: Antibacterial and antifungal assessments. International Journal of Chemical Studies. [Link]
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Synthesis of O‐Prenylated O‐Glycosylated and O‐Benzylated Phenazines Derivatives and Their Antimicrobial and Molecular Docking Studies. ResearchGate. [Link]
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In vivo and in vitro Reconstitution of Biosynthesis of N-Prenylated Phenazines Revealing Diverse Phenazine-Modifying Enzymes. PubMed. [Link]
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Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. ResearchGate. [Link]
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Structure-activity relationships of selected phenazines against Mycobacterium leprae in vitro. PubMed. [Link]
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Synthesis and biological evaluations of new O-acylated phenazine 5,10-dioxides. Skemman. [Link]
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Unraveling the Antibacterial and Iron Chelating Activity of N‐Oxide Hydroxy‐Phenazine natural Products and Synthetic Analogs. Chemistry – A European Journal. [Link]
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Novel Marine Phenazines as Potential Cancer Chemopreventive and Anti-Inflammatory Agents. Figshare. [Link]
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Structure-activity relationships for analogues of the phenazine-based dual topoisomerase I/II inhibitor XR11576. PubMed. [Link]
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Phenazines and cancer. Semantic Scholar. [Link]
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Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. ResearchGate. [Link]
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The anticancer mechanisms of action of reported phenazines which induced apoptosis associated via mitochondria mediated apoptotic pathways. ResearchGate. [Link]
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Phenazine-1-carboxamides: Structure-cytotoxicity relationships for 9-substituents and changes in the H-bonding pattern of the cationic side chain. ResearchGate. [Link]
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A Researcher's Guide to Reference Standards for Purity Analysis of Phenazine-Class Compounds
Featuring Pyocyanin as a Model Analyte
Introduction: The Imperative of Purity in Scientific Research
Part 1: Deconstructing the "Reference Standard" - A Hierarchy of Quality
Not all reference standards are created equal. Understanding the hierarchy is crucial for selecting a standard fit for its intended purpose.
-
Primary Pharmacopeial Standards (e.g., USP, EP): These are the highest-grade standards, established by official bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[4] They are extensively characterized by multiple, independent laboratories using a battery of orthogonal analytical techniques and are considered to have a purity value as close to 100% as is analytically achievable.[4][5] Their primary role is to calibrate and validate in-house secondary standards.
-
Secondary Standards (or Working Standards): These are standards established in-house or by commercial suppliers and are characterized against a primary standard. They are used for routine quality control and analytical testing. The traceability of their characterization back to a primary standard is a key indicator of their quality.
-
Analytical Standards: This is a broader category that includes materials of high purity intended for specific analytical applications.[6] While they may not have direct traceability to a pharmacopeial standard, reputable suppliers will provide a comprehensive Certificate of Analysis (CoA) detailing the methods used for purity assessment.
Diagram: Hierarchy of Reference Standards This diagram illustrates the flow of metrological traceability from the highest-order primary standards down to the working standards used in daily laboratory operations.
Caption: Metrological traceability of reference standards.
Part 2: Orthogonal Methods for Purity Determination - A Comparative Analysis
A single analytical method is insufficient to definitively establish the purity of a reference standard. The principle of orthogonality —using multiple, mechanistically different techniques—is essential for a comprehensive and trustworthy assessment.[7] We will compare three powerful, orthogonal methods: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).
1. Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity analysis, separating the main compound from structurally related impurities.[8][9] The principle relies on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase.[8]
Why this choice? HPLC with UV detection is highly sensitive for chromophoric compounds like Pyocyanin and excels at resolving impurities with even minor structural differences. The "Area Percent" method provides a rapid and robust estimation of purity, assuming all compounds have a similar response factor at the detection wavelength.
Detailed Experimental Protocol (Example):
-
System: Agilent 1260 Infinity II or similar HPLC system with a diode-array detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: 275 nm.[10]
-
Sample Preparation: Accurately weigh ~1 mg of Pyocyanin standard and dissolve in 1 mL of 50:50 Water:Acetonitrile.
-
Analysis: Integrate all peaks with an area greater than 0.05% of the total area. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.
Data Interpretation and Limitations:
| Parameter | Typical Result | Interpretation |
| Purity (Area %) | 99.85% | Indicates high purity with respect to UV-active impurities. |
| Largest Impurity | 0.08% | A single, minor related substance is detected. |
| Total Impurities | 0.15% | The sum of all detected minor peaks. |
Trustworthiness Check: This method is self-validating through system suitability tests (e.g., peak tailing, resolution, and reproducibility) as defined in pharmacopeial guidelines like USP General Chapter <621>.[8][11] However, it cannot detect non-UV-active impurities (e.g., salts, residual solvents) and assumes equal detector response for all compounds, which can introduce bias.[12]
2. Absolute Purity by Quantitative ¹H NMR (qNMR)
qNMR is a primary ratio method of measurement that provides an absolute purity value without the need for a specific reference standard of the analyte itself.[13][14][15] It relies on the principle that the integrated signal area of a nucleus is directly proportional to the number of nuclei giving rise to that signal.[15]
Why this choice? Unlike chromatography, qNMR is a "universal" detector for all proton-containing species.[7][14] By comparing the integral of a known analyte resonance to that of a highly pure, stable internal standard of known concentration, we can determine the absolute mass fraction of the analyte.[15][16] This makes it orthogonal to HPLC as it is not dependent on chromatographic separation or UV response.
Detailed Experimental Protocol (Example):
-
System: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Internal Standard (IS): Maleic Acid (Certified Reference Material).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh ~5 mg of Pyocyanin and ~5 mg of Maleic Acid into a single vial.
-
Dissolve in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
-
Acquisition Parameters (Critical for Quantitation):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of both analyte and IS protons (e.g., 30 seconds). This is crucial for full signal recovery.
-
Number of Scans: 16-32 for good signal-to-noise.
-
-
Processing:
-
Apply manual phase and baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal for Pyocyanin and the vinylic proton signal for Maleic Acid.
-
-
Calculation: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the Internal Standard.
Data Interpretation and Limitations:
| Parameter | Typical Result | Interpretation |
| Purity (w/w %) | 99.1% | The absolute mass fraction of Pyocyanin in the material. |
| Difference from HPLC | -0.75% | This difference likely reflects non-UV active impurities (e.g., water, residual solvents) detected by qNMR's mass-based measurement but not by HPLC's area % method. |
Trustworthiness Check: The protocol's validity hinges on using a certified internal standard, ensuring complete solubilization, and setting a sufficiently long relaxation delay.[17] The method is powerful but requires expertise in NMR and can be limited by peak overlap in complex samples.[17]
3. Purity by Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled.[18][19] For a highly pure, crystalline substance, the presence of impurities broadens the melting endotherm and depresses the melting point, an effect described by the van't Hoff equation.[20]
Why this choice? DSC provides an excellent orthogonal assessment for high-purity (>98.5 mol%) crystalline solids.[20][21] It is sensitive to any impurity that is soluble in the melt of the main component but insoluble in its solid phase. This provides a purity value based on a completely different physical principle—thermodynamics—compared to chromatography or spectroscopy.
Detailed Experimental Protocol (Example):
-
System: Mettler Toledo DSC 3+ or similar.
-
Sample Preparation: Accurately weigh 1-3 mg of Pyocyanin into a hermetically sealed aluminum pan.
-
Method:
-
Equilibrate at 25 °C.
-
Ramp at 2 °C/min to 150 °C (well past the melt).
-
Use a nitrogen purge gas (50 mL/min).
-
-
Analysis: The instrument software calculates the mole percent purity by analyzing the shape of the leading edge of the melting peak based on the van't Hoff law.[20]
Data Interpretation and Limitations:
| Parameter | Typical Result | Interpretation |
| Purity (mol %) | 99.90% | Indicates very high purity with respect to melt-soluble impurities. |
| Onset of Melting | 133.5 °C | The beginning of the melting process. |
Trustworthiness Check: The method is most accurate for sharp, well-defined melting peaks. It is not suitable for amorphous materials, solvates, or when the compound decomposes upon melting.[22] The slow heating rate is critical to maintain thermal equilibrium.
Part 3: The Mass Balance Approach - A Holistic Purity Assignment
The most robust and defensible purity value is derived from a mass balance approach.[12][23][24] This method does not measure the main component directly but rather quantifies all major impurity classes and subtracts them from 100%.[25] This holistic approach provides a comprehensive picture of the material's composition.
Purity = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Non-Volatile Residue)
Diagram: Mass Balance Workflow for Purity Assignment This workflow demonstrates how orthogonal analytical techniques are integrated to account for all potential impurities, leading to a final, assigned purity value.
Caption: Integration of orthogonal methods in a mass balance approach.
Comparative Data Summary:
| Analytical Method | Principle | Purity Value | Information Provided |
| HPLC (Area %) | Chromatographic Separation | 99.85% | Purity relative to other UV-active, separable compounds. |
| qNMR (w/w %) | Nuclear Magnetic Resonance | 99.1% | Absolute mass fraction of the analyte. Accounts for all protonated impurities.[7] |
| DSC (mol %) | Thermal Analysis | 99.90% | Purity relative to melt-soluble impurities.[21] |
| Karl Fischer | Titration | 0.6% (Water) | Specific quantification of water content. |
| Headspace GC | Gas Chromatography | 0.1% (Acetone) | Quantification of volatile residual solvents. |
| Residue on Ignition | Gravimetry | <0.1% | Quantification of non-combustible inorganic impurities. |
Final Purity Assignment: Using the mass balance approach:
-
Purity = 100% - 0.15% (HPLC impurities) - 0.6% (Water) - 0.1% (Acetone) - 0.1% (Inorganics) = 99.05%
This value shows excellent agreement with the absolute purity determined by qNMR (99.1%), providing high confidence in the final assigned purity of the reference standard.
Conclusion: Making an Informed Decision
The selection of a reference standard should be guided by the requirements of your application. For routine assays or qualitative identification, a well-characterized analytical standard with a detailed CoA may suffice. For developing quantitative assays, validating methods, or in regulated environments, a secondary standard with clear traceability to a primary pharmacopeial standard is necessary.
This guide has demonstrated that a single purity number on a label is only the beginning of the story. A trustworthy reference standard is defined by the rigor and orthogonality of the methods used to characterize it. By understanding the principles behind HPLC, qNMR, and DSC, and appreciating the comprehensive nature of the mass balance approach, researchers can critically evaluate the quality of their reference materials, ensuring the integrity and reproducibility of their scientific work. The validation of these analytical procedures should follow established guidelines, such as those from the International Council for Harmonisation (ICH), specifically Q2(R1), to ensure they are suitable for their intended purpose.[26][27][28][29]
References
-
Title: 〈621〉CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: Use of DSC in Pharmaceuticals Drug Characterisation Source: Veeprho URL: [Link]
-
Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: Quantitative NMR (qNMR) Source: University of Illinois Chicago, Pharmacognosy Institute URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Purity Determination of Pharmaceuticals by Thermal Analysis Source: Mettler Toledo URL: [Link]
-
Title: General Chapters: <621> CHROMATOGRAPHY Source: uspbpep.com URL: [Link]
-
Title: Applications of Differential Scanning Calorimetry (DSC) Analysis Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]
-
Title: Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis Source: SciSpace URL: [Link]
-
Title: Research Progress of NMR in Natural Product Quantification Source: PMC - NIH URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation URL: [Link]
-
Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Differential Scanning Calorimetry (DSC Analysis): Key Applications Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: The development of an efficient mass balance approach for the purity assignment of organic calibration standards Source: PubMed URL: [Link]
-
Title: Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Source: Waters Corporation URL: [Link]
-
Title: Differential Scanning Calorimeter (DSC) Source: Seven Star Pharma URL: [Link]
-
Title: Mass balance method for the SI value assignment of the purity of organic compounds Source: Analytical Chemistry URL: [Link]
-
Title: Quality Guidelines Source: ICH URL: [Link]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
-
Title: The development of an efficient mass balance approach for the purity assignment of organic calibration standards Source: ResearchGate URL: [Link]
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Definitive Guide to Endophenazine B Confirmation via High-Resolution Mass Spectrometry (HRMS)
Executive Summary
Endophenazine B (C₁₉H₁₈N₂O₃) is a bioactive prenylated phenazine derivative primarily isolated from Streptomyces species (e.g., S. anulatus).[1][2][3] Its structural complexity—characterized by a phenazine core, a prenyl side chain, and N-methylation—presents significant identification challenges due to the prevalence of structural isomers (e.g., Endophenazine A, C₁₈H₁₆N₂O₂) and isobaric interferences in crude fermentation broths.
This guide details the validation of Endophenazine B using High-Resolution Mass Spectrometry (HRMS) . Unlike low-resolution techniques or resource-heavy NMR, HRMS offers the optimal balance of sensitivity, speed, and specificity for dereplication and confirmation.[4]
Part 1: The Challenge & Comparative Analysis
Identifying Endophenazine B requires distinguishing it from closely related congeners.[4] Below is an objective comparison of confirmation methodologies.
Table 1: Performance Comparison of Identification Methodologies
| Feature | HRMS (Orbitrap/Q-TOF) | Nominal MS (Triple Quad) | NMR Spectroscopy | Standard Co-Injection |
| Primary Utility | Confirmation & Dereplication | Quantification | De Novo Structure Elucidation | Retention Time Matching |
| Sample Requirement | Nanograms (Crude Extract) | Nanograms | Milligrams (Pure Compound) | Nanograms (Requires Standard) |
| Specificity | High (Exact Mass <5 ppm) | Low (Unit Resolution) | Very High (Stereochemistry) | Moderate (RT shift possible) |
| Isomer Resolution | High (via MS/MS fingerprint) | Low | High | High |
| Throughput | High (LC-MS runs) | High | Low | Medium |
| Limitation | Cannot determine stereochemistry | False positives likely | Requires purification | Standards often commercially unavailable |
Verdict: For rapid confirmation in fermentation extracts without time-consuming purification, HRMS is the superior choice .[4] NMR is reserved for scenarios where the exact mass and fragmentation pattern do not match known databases (new chemical entity discovery).
Part 2: Technical Deep Dive – The HRMS Solution
Theoretical Grounding
To confirm Endophenazine B, we rely on three "pillars of truth" provided by HRMS:
-
Accurate Mass (AM): The measured mass must deviate less than 5 ppm from the theoretical mass.
-
Isotopic Pattern (IP): The relative abundance of
C and N isotopes must match the theoretical distribution of C₁₉H₁₈N₂O₃. -
Diagnostic Fragmentation (MS/MS): The molecule must fragment in a predictable manner, losing the prenyl group and the carboxylic moiety.
Physicochemical Properties for Mass Spec
-
Monoisotopic Mass (Neutral): 322.1317 Da[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Target Ion [M+H]⁺: 323.1390 Da
-
Ring Double Bond Equivalents (RDBE): 11.5
Part 3: Experimental Protocol
Step 1: Sample Preparation[4]
-
Biomass: Centrifuge Streptomyces fermentation broth (10 mL) at 4000 rpm for 10 min.
-
Extraction: Extract supernatant with equal volume Ethyl Acetate (EtOAc). Evaporate to dryness.
-
Reconstitution: Dissolve residue in 1 mL Methanol (LC-MS grade). Filter through 0.2 µm PTFE filter.[4]
Step 2: LC-HRMS Conditions[4]
-
Instrument: Q-Exactive Orbitrap or Q-TOF (e.g., Agilent 6500 series).[4]
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid[4]
-
-
Gradient: 5% B to 95% B over 15 mins.
-
Flow Rate: 0.3 mL/min.[4]
Step 3: MS Parameters (Self-Validating System)
To ensure trustworthiness, the method uses Data-Dependent Acquisition (DDA) .[4]
-
Full Scan Range: m/z 100–1000.[4]
-
Resolution: >30,000 FWHM (at m/z 400).
-
MS/MS Trigger: Top 3 most intense ions.[4]
-
Collision Energy: Stepped NCE (20, 35, 50 eV) to capture diverse fragments.
Part 4: Data Interpretation & Confirmation Logic[4]
The Confirmation Workflow
The following diagram illustrates the decision matrix for confirming Endophenazine B.
Figure 1: Logical decision tree for the dereplication and confirmation of Endophenazine B using LC-HRMS.
Diagnostic Fragmentation (The Fingerprint)
In the MS/MS spectrum, look for the following specific transitions which validate the structure [1, 2]:
-
Precursor Ion: m/z 323.1390 [M+H]⁺
-
Neutral Loss of Prenyl Group:
-
The prenyl chain (C₅H₉) is labile.
-
Look for a major peak at m/z 255.076 (Loss of C₅H₈, -68 Da via McLafferty-type rearrangement or direct cleavage).[4]
-
-
Decarboxylation:
-
Core Stability:
-
The phenazine core is highly aromatic and stable; low mass fragments (< m/z 150) are generally sparse compared to the dominant neutral losses.
-
References
-
Gebhardt, K., et al. (2002).[1][5] "Endophenazines A–D, New Phenazine Antibiotics from the Arthropod Associated Endosymbiont Streptomyces anulatus.[1][2][5][7][8][9] I. Taxonomy, Fermentation, Isolation and Biological Activities."[1][2][7] The Journal of Antibiotics, 55(9), 794–800.[1][2][7]
-
PubChem. (n.d.).[10] "Endophenazine B (CID 9973416) - Compound Summary." National Library of Medicine.
-
Krastel, P., et al. (2002).[1][5] "Endophenazines A–D... II. Structure elucidation." The Journal of Antibiotics, 55(9), 801-806.[5]
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A Researcher's Guide to Investigating the Synergistic Potential of Endophenazine B with Conventional Antibiotics
In the landscape of escalating antimicrobial resistance, the exploration of novel therapeutic strategies is not merely an academic exercise but a critical necessity. Endophenazine B, a member of the phenazine class of natural products, has emerged as a compound of interest due to its inherent antibacterial properties.[1][2] Isolated from endophytic actinomycetes, specifically Streptomyces anulatus and Streptomyces prasinus, endophenazines have demonstrated activity against Gram-positive bacteria, including challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).[1][3][4] However, the true potential of Endophenazine B may lie not in its standalone efficacy but in its ability to act synergistically with existing antibiotics. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and quantify the synergistic effects of Endophenazine B, thereby unlocking its full therapeutic potential.
The core principle of antibiotic synergy is to achieve a combined therapeutic effect that is greater than the sum of the individual effects of each drug.[5][6] Such combinations can broaden the spectrum of activity, reduce the required dosages of individual agents (potentially mitigating toxicity), and, most critically, overcome existing resistance mechanisms.[7][8] This guide will detail the requisite experimental protocols, from initial screening to dynamic interaction analysis, to rigorously assess the synergistic potential of Endophenazine B.
The Scientific Rationale for Synergy Exploration
Phenazine compounds are known to be redox-active molecules, capable of participating in electron-transfer reactions.[9] This mode of action, which can lead to the generation of reactive oxygen species (ROS), is distinct from the mechanisms of many conventional antibiotic classes that target specific cellular machinery such as cell wall synthesis, protein synthesis, or DNA replication. It is this mechanistic divergence that provides a strong rationale for exploring synergistic combinations. A compound like Endophenazine B could potentially disrupt the bacterial cell's ability to cope with the stress induced by another antibiotic, leading to enhanced killing. For instance, by generating ROS, Endophenazine B might compromise the integrity of the bacterial cell membrane, thereby facilitating the entry of a second antibiotic that targets intracellular components.
A Framework for Comparative Synergy Analysis
A systematic investigation into the synergistic potential of Endophenazine B requires a well-structured experimental approach. This involves the careful selection of partner antibiotics, the application of standardized methodologies for synergy testing, and the rigorous interpretation of the resulting data.
Selecting a Panel of Partner Antibiotics
The choice of antibiotics to test in combination with Endophenazine B should be guided by their diverse mechanisms of action. A comprehensive screening panel should include representatives from the following classes:
-
β-Lactams (e.g., Oxacillin, Cefixime): These antibiotics inhibit cell wall synthesis by targeting penicillin-binding proteins (PBPs).[10]
-
Aminoglycosides (e.g., Gentamicin, Streptomycin): These agents inhibit protein synthesis by binding to the 30S ribosomal subunit.[5]
-
Macrolides (e.g., Erythromycin): These also target protein synthesis, but by binding to the 50S ribosomal subunit.
-
Fluoroquinolones (e.g., Ciprofloxacin, Moxifloxacin): These inhibit DNA replication by targeting DNA gyrase and topoisomerase IV.
-
Glycopeptides (e.g., Vancomycin): This class also inhibits cell wall synthesis, but through a different mechanism than β-lactams, making it a key therapeutic for MRSA.
-
Tetracyclines (e.g., Minocycline): These are another class of protein synthesis inhibitors.
Experimental Methodologies for Synergy Assessment
The two most widely accepted and utilized methods for in vitro synergy testing are the checkerboard assay and the time-kill curve analysis.[11][12] These methods provide complementary information, with the checkerboard assay offering a high-throughput screening approach and the time-kill assay providing a more dynamic picture of the bactericidal effects over time.[5][13]
The Checkerboard Assay: A High-Throughput Screening Method
The checkerboard assay is a microdilution technique that allows for the testing of numerous combinations of two antimicrobial agents simultaneously.[10][12][14] The primary output of this assay is the Fractional Inhibitory Concentration (FIC) Index, which quantifies the nature of the interaction between the two compounds.[6][14]
Experimental Protocol for the Checkerboard Assay:
-
Preparation of Reagents and Inoculum:
-
Prepare stock solutions of Endophenazine B and the partner antibiotic in a suitable solvent (e.g., DMSO) and then dilute them in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to four times the desired starting concentration.[10]
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10][14]
-
-
Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to all wells that will contain antibiotic dilutions.
-
Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of Endophenazine B. Start by adding 100 µL of the working solution to the first column, and then transfer 50 µL to the subsequent columns.[10]
-
Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of the partner antibiotic in a similar manner.[10]
-
This creates a "checkerboard" matrix of decreasing concentrations of both agents.[15]
-
Include control wells: column 11 for the partner antibiotic alone, row H for Endophenazine B alone, and a well with no antibiotics for a growth control.[10]
-
-
Inoculation and Incubation:
-
Data Analysis and Interpretation:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the FIC for each drug:
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Endophenazine B + FIC of Partner Antibiotic.[6]
-
Interpret the FICI as follows:
-
Data Presentation:
The results of a checkerboard assay should be summarized in a clear, tabular format.
| Combination (Endophenazine B + Antibiotic X) | Target Organism | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Endo B | Abx X | Endo B | Abx X | ||
| Example | S. aureus ATCC 29213 | 16 | 8 | 4 | 1 |
| Example | MRSA USA300 | 32 | 64 | 8 | 8 |
Time-Kill Curve Analysis: Assessing Bactericidal Dynamics
While the checkerboard assay measures growth inhibition at a single time point, the time-kill assay provides information on the rate and extent of bacterial killing over time.[5][13] This method is considered more descriptive of the pharmacodynamic interactions between antimicrobials.[13]
Experimental Protocol for Time-Kill Curve Analysis:
-
Preparation of Cultures:
-
Drug Exposure:
-
Prepare flasks with the following conditions:
-
Growth control (no antibiotic)
-
Endophenazine B alone (at a relevant concentration, e.g., 0.5x MIC)
-
Partner antibiotic alone (at a relevant concentration, e.g., 0.5x MIC)
-
The combination of Endophenazine B and the partner antibiotic at the same concentrations.
-
-
-
Sampling and Enumeration:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each flask.[17]
-
Perform serial dilutions and plate on appropriate agar to determine the viable bacterial count (CFU/mL).
-
-
Data Analysis and Interpretation:
Visualizing Workflows and Potential Mechanisms
Diagrams are essential for clearly communicating experimental designs and hypothetical mechanisms.
Caption: Hypothetical mechanism of synergy between Endophenazine B and a β-lactam antibiotic.
Conclusion and Future Directions
While direct experimental evidence for the synergistic effects of Endophenazine B is yet to be established, its unique mode of action as a redox-active phenazine provides a compelling rationale for such investigations. The systematic application of checkerboard screening and time-kill assays, as detailed in this guide, will be instrumental in identifying promising antibiotic combinations. The discovery of synergy would not only enhance the therapeutic potential of Endophenazine B but also offer a valuable strategy in the ongoing battle against multidrug-resistant pathogens. Future research should focus on elucidating the precise molecular mechanisms underlying any observed synergistic interactions and progressing the most promising combinations into preclinical and clinical development.
References
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Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2018, September 1). Combination Antibiotic Testing: When 2 Drugs are Better than 1 (or 2). American Society for Microbiology. Retrieved from [Link]
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Bio-protocol. (n.d.). Checkerboard (synergy) assays. Retrieved from [Link]
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White, R. L., et al. (1996). Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test. Antimicrobial Agents and Chemotherapy, 40(8), 1914–1918. Retrieved from [Link]
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Dr. Oracle. (2025, November 23). What is antibiotic synergy testing?. Retrieved from [Link]
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GARDP. (n.d.). Checkerboard assay. REVIVE. Retrieved from [Link]
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Po-Yu, C., et al. (2020). Evaluation of Synergy Testing Methods for Clinical Labs to Determine Susceptibility of Extensively Drug-resistant Gram-negatives to Ceftazidime/ Avibactam and Aztreonam Combination Therapy. Open Forum Infectious Diseases, 7(Supplement_1), S504. Retrieved from [Link]
-
ResearchGate. (2018, January 15). Can anybody suggest how to do Checker board assay for synergistic activity of plant extracts with antibiotics?. Retrieved from [Link]
-
GARDP. (n.d.). Time-kill studies – including synergy time-kill studies. REVIVE. Retrieved from [Link]
-
Gebhardt, K., et al. (2025, August 10). Endophenazines A-D, New Phenazine Antibiotics from the Arthropod Associated Endosymbiont Streptomyces anulatus. I. Taxonomy, Fermentation, Isolation and Biological Activities. ResearchGate. Retrieved from [Link]
-
Taechowisan, T., et al. (n.d.). Antibacterial and Anticancer Properties of Endophenazines from Streptomyces prasinus ZO16, an Endophyte in Zingiber officinale R. DocsDrive. Retrieved from [Link]
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ResearchGate. (n.d.). Time kill curve assay chart showing the synergistic effect of a.... Retrieved from [Link]
-
Le, J., et al. (2011). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy, 55(1), 353–355. Retrieved from [Link]
-
Arhin, F. F., et al. (2009). Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 53(7), 3147–3150. Retrieved from [Link]
-
IOSR Journal. (2017, December 22). Antimicrobial Synergy Testing By Time-Kill Methods For Extensively Drug-Resistant Acinetobacter Baumannii Isolates. Retrieved from [Link]
-
Taechowisan, T., et al. (2024). Antibacterial and Anticancer Properties of Endophenazines from Streptomyces prasinus ZO16, an Endophyte in Zingiber officinale Rosc. Journal of Biological Sciences, 24(2), 114-124. Retrieved from [Link]
-
Chen, C., et al. (2020). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Molecules, 25(10), 2445. Retrieved from [Link]
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ResearchGate. (2025, August 10). (PDF) Endophenazines A∼D, new phenazine antibiotics from the athropod. Associated endosymbiont Streptomyces anulatus. II. Structure elucidation. Retrieved from [Link]
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Gebhardt, K., et al. (2002). Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities. The Journal of Antibiotics, 55(9), 794–800. Retrieved from [Link]
-
Wang, Y., et al. (2022). Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3. Biology, 11(3), 363. Retrieved from [Link]
-
Elfita, E., et al. (2021). Isolation and structure elucidation of phenazine derivative from Streptomyces sp. strain UICC B-92 isolated from Neesia altissima (Malvaceae). PeerJ, 9, e11933. Retrieved from [Link]
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Blankenfeldt, W., et al. (n.d.). The endophenazine biosynthetic gene cluster from Streptomyces anulatus... ResearchGate. Retrieved from [Link]
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Peng, H., et al. (2024). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules, 29(20), 4735. Retrieved from [Link]
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da Silva, E. H., et al. (2021). Anti-bacterial, anti-biofilm and synergistic effects of phenazine-based ruthenium(ii) complexes. Dalton Transactions, 50(1), 223-233. Retrieved from [Link]
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Fiedler, H. P., et al. (2002). Endophenazines A-D, new phenazine antibiotics from the athropod associated endosymbiont Streptomyces anulatus II. Structure elucidation. The Journal of Antibiotics, 55(9), 801–807. Retrieved from [Link]
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Science.gov. (n.d.). synergistic antibiotic combinations: Topics by Science.gov. Retrieved from [Link]
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Conda-Sheridan, M., et al. (2017). Simple synthesis of endophenazine G and other phenazines and their evaluation as anti-methicillin-resistant Staphylococcus aureus agents. European Journal of Medicinal Chemistry, 125, 1299–1307. Retrieved from [Link]
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Safety Operating Guide
Operational Safety Guide: Handling Endophenazine B in Research Environments
Hazard Profile & Risk Assessment
Endophenazine B is a prenylated phenazine derivative primarily isolated from Streptomyces species.[1] While valuable for its antibiotic and cytotoxic properties, its handling requires strict adherence to Control Band 3 (Potent Compound) protocols.
The "Why" Behind the Safety Protocols
Unlike common reagents, the safety profile of Endophenazine B is dictated by its pharmacophore—the phenazine core.
-
Redox Cycling & ROS Generation: Phenazines are redox-active.[1][2] Upon cellular entry, they can cycle between oxidized and reduced states, generating Reactive Oxygen Species (ROS) like superoxide anions. This mechanism, while useful for killing bacteria, poses an oxidative stress risk to human tissues upon contact or inhalation [1].
-
DNA Intercalation Potential: Planar tricyclic structures (like phenazines) often act as DNA intercalators. In the absence of definitive genotoxicity data for Endophenazine B, the Precautionary Principle mandates treating it as a potential mutagen [2].
-
Respiratory Sensitization: As a dry powder, the compound is a high-risk respiratory irritant.[1][2] The prenyl group adds lipophilicity, increasing the potential for dermal absorption if solubilized in DMSO.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for research personnel. We utilize a Two-Tier Protection Strategy based on the physical state of the compound.[1][2]
| PPE Component | Tier 1: Solid Handling (Weighing/Transfer) | Tier 2: Solution Handling (DMSO/Methanol) | Technical Rationale |
| Respiratory | Fume Hood (Class II Type A2) required.[1][2] If outside hood (emergency only): N95 or P100 respirator. | Fume Hood required. Surgical masks are insufficient. | Prevents inhalation of aerosolized particulates (Tier 1) and solvent vapors (Tier 2). |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).[1] Change outer pair every 30 mins. | Double Nitrile Gloves . Immediate change upon splash.[3] | Phenazines are lipophilic.[1] DMSO acts as a carrier solvent, dramatically accelerating skin absorption [3]. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+).[1] | Chemical Splash Goggles + Face Shield (if volume > 50 mL). | Standard safety glasses allow side-entry of airborne dusts.[1][2][4] Goggles provide a sealed environment. |
| Body Protection | Tyvek® Lab Coat (Disposable) with elastic cuffs.[1] | Standard Cotton Lab Coat (Buttoned). | Tyvek prevents dust entrapment in fabric fibers, which can lead to secondary exposure outside the lab. |
Operational Workflow: Safe Handling Protocol
This protocol uses a Self-Validating System : every step includes a check to ensure containment before proceeding.[1][2]
Phase A: Preparation & Weighing
Objective: Eliminate static-driven powder dispersal.[1][2]
-
Static Neutralization: Place an ionizing fan or anti-static gun inside the fume hood 5 minutes prior to handling. Phenazine powders are prone to static charge and can "jump" from spatulas.
-
Balance Setup: Use an analytical balance inside the fume hood. If the balance is external, use a pre-tared closed vessel method.
-
The "Drop" Technique: Never pour Endophenazine B. Use a disposable anti-static micro-spatula. Gently tap the spatula against the inner wall of the receiving vial to dislodge powder without creating a dust cloud.
Phase B: Solubilization (The Critical Risk Point)
Objective: Prevent transdermal absorption via carrier solvents.
-
Solvent Choice: Endophenazine B is typically soluble in DMSO or Methanol.[1]
-
Warning: DMSO increases skin permeability. A drop of Endophenazine B in DMSO on the skin is far more dangerous than the dry powder alone.
-
-
Addition: Add solvent down the side of the vial wall, not directly onto the powder, to prevent "puffing" (aerosolization).
-
Vortexing: Cap the vial tightly. Vortex inside the hood. Wait 30 seconds before opening the cap to allow aerosols to settle.
Phase C: Waste & Spill Management
-
Solid Waste: All gloves, weigh boats, and Tyvek sleeves must be disposed of in Yellow Chemotherapy/Pathological Waste bins (for incineration), not general trash.
-
Liquid Waste: Collect in a dedicated "Halogenated/Organic" waste stream.[1] Do not mix with oxidizers (e.g., Nitric Acid) due to the redox activity of the phenazine core.
-
Spill Cleanup:
Visualizing the Safety Logic
The following diagram illustrates the decision-making flow for handling Endophenazine B, emphasizing the "Stop/Go" safety checks.
Figure 1: Operational workflow for Endophenazine B, distinguishing between solid (inhalation risk) and liquid (absorption risk) handling protocols.[1][2]
References
-
Price-Whelan, A., et al. (2006).[1][2] Rethinking secondary metabolism: physiological roles for phenazine antibiotics. Nature Chemical Biology. [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual, Section VI: Chapter 2. [Link][2]
-
Zhai, H., & Maibach, H. I. (2001). Skin decontamination: The influence of DMSO. Toxicology and Industrial Health. [Link]
-
PubChem Compound Summary. (2025). Endophenazine B (CID 9973416). National Center for Biotechnology Information. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
